1-(Bromomethyl)-1-methylcyclopentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNUARUDLGQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-(Bromomethyl)-1-methylcyclopentane: Properties, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(bromomethyl)-1-methylcyclopentane (CAS No. 1461714-15-7), a halogenated aliphatic carbocycle.[1][2][3] This document details the compound's fundamental physicochemical properties, including its molecular weight of 177.08 g/mol .[2] A proposed synthetic pathway from a commercially available precursor is outlined, accompanied by a detailed experimental protocol. The guide further explores the anticipated chemical reactivity of the molecule, focusing on nucleophilic substitution and elimination pathways, and discusses its potential utility as a building block in synthetic chemistry. Predicted spectroscopic data for structural confirmation and a thorough summary of safety and handling procedures are also provided to ensure its effective and safe use in a research environment.
Physicochemical and Structural Properties
1-(Bromomethyl)-1-methylcyclopentane is a primary alkyl halide. Its structure is characterized by a cyclopentyl ring substituted with both a methyl group and a bromomethyl group at the same quaternary carbon atom. This "neopentyl-like" arrangement, where the electrophilic carbon of the bromomethyl group is adjacent to a sterically demanding quaternary center, is crucial to understanding its chemical behavior. This steric hindrance significantly influences the kinetics and outcomes of its reactions.[4]
| Property | Value | Source |
| IUPAC Name | 1-(bromomethyl)-1-methylcyclopentane | PubChem[2] |
| Molecular Formula | C₇H₁₃Br | PubChem[1][2][3] |
| Molecular Weight | 177.08 g/mol | PubChem[2] |
| Monoisotopic Mass | 176.02006 Da | PubChem[2] |
| CAS Number | 1461714-15-7 | AiFChem, PubChem[1][2][3] |
| Canonical SMILES | CC1(CCCC1)CBr | PubChem[2] |
| InChIKey | IGVNUARUDLGQBN-UHFFFAOYSA-N | AiFChem, PubChem[2][3] |
| Predicted XLogP3 | 3.2 | PubChem[2] |
Synthesis and Purification
2.1. Causality of Protocol Choices
-
Reagent Selection : Phosphorus tribromide is an excellent choice for converting primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism on a protonated alcohol or a phosphorus ester intermediate, which minimizes the potential for carbocation rearrangements that can occur under strongly acidic conditions (e.g., using HBr).
-
Solvent : An inert aprotic solvent like diethyl ether or dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.
-
Temperature Control : The initial reaction is conducted at 0 °C to control the exothermic reaction between PBr₃ and the alcohol. Allowing the reaction to proceed to room temperature ensures completion.
-
Workup : The aqueous workup with saturated sodium bicarbonate (NaHCO₃) neutralizes any remaining acidic byproducts. The subsequent wash with brine and drying with anhydrous sodium sulfate (Na₂SO₄) removes water from the organic phase.
-
Purification : Simple distillation under reduced pressure is typically sufficient to purify the final product, separating it from any non-volatile impurities.
2.2. Proposed Synthesis Workflow
2.3. Step-by-Step Experimental Protocol
-
Setup : A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (1-methylcyclopentyl)methanol (1.0 eq) and anhydrous diethyl ether.
-
Cooling : The flask is cooled to 0 °C in an ice-water bath.
-
Reagent Addition : Phosphorus tribromide (PBr₃, 0.4 eq) is dissolved in anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is then added dropwise to the stirring alcohol solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting alcohol.
-
Quenching : The reaction mixture is slowly poured into a beaker containing ice and water to quench the excess PBr₃.
-
Extraction : The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with diethyl ether.
-
Washing : The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil is purified by vacuum distillation to yield pure 1-(bromomethyl)-1-methylcyclopentane.
Chemical Reactivity and Potential Applications
The reactivity of 1-(bromomethyl)-1-methylcyclopentane is dominated by its structure as a sterically hindered primary alkyl halide.
-
Nucleophilic Substitution (Sₙ2) : As a primary halide, it is a candidate for Sₙ2 reactions.[8] However, the quaternary carbon adjacent to the CH₂Br group creates significant steric hindrance, which shields the electrophilic carbon from backside attack by a nucleophile.[4] Consequently, Sₙ2 reactions are expected to be much slower compared to unhindered primary halides like 1-bromopropane.[4] Reactions will be most favorable with small, potent nucleophiles (e.g., CN⁻, N₃⁻).
-
Elimination (E2) : Elimination reactions with strong, bulky bases (e.g., potassium t-butoxide) are possible. However, since there are no β-hydrogens on the quaternary carbon, the base must abstract a proton from one of the methylene groups on the cyclopentane ring. This would lead to the formation of an exocyclic double bond, yielding 1-methylene-2-methylcyclopentane.
-
Grignard Reagent Formation : The compound can readily form a Grignard reagent, (1-methylcyclopentyl)methylmagnesium bromide, by reacting with magnesium turnings in an ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds with a wide range of electrophiles, such as aldehydes, ketones, and esters.
Its unique sterically-hindered cyclopentyl motif makes it a potentially valuable building block in medicinal chemistry and materials science for introducing specific conformational constraints or lipophilic groups into a target molecule.
Spectroscopic Characterization (Predicted)
No experimental spectra for this specific compound are publicly available. However, based on its structure, the following spectroscopic signatures can be predicted.
| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment and Rationale |
| ¹H NMR | ~3.3 ppm (s, 2H)~1.5-1.7 ppm (m, 8H)~1.1 ppm (s, 3H) | -CH₂Br : Singlet, deshielded by the electronegative bromine atom.[9]Cyclopentane -CH₂- : Complex multiplets for the four ring methylenes.-CH₃ : Singlet, shielded alkyl protons. |
| ¹³C NMR | ~45-50 ppm~40-45 ppm~35-40 ppm~25-30 ppm~20-25 ppm | -CH₂Br : Carbon directly attached to bromine.Quaternary C : The C1 of the cyclopentane ring.Ring CH₂ : Two sets of equivalent methylene carbons in the ring.-CH₃ : Methyl carbon. |
| IR Spectroscopy | 2850-2960 cm⁻¹ (strong)1300-1150 cm⁻¹ (medium)~650 cm⁻¹ (medium) | C-H stretch (sp³) : Aliphatic C-H bonds.C-H wag (-CH₂X) : Characteristic for terminal alkyl halides.[10][11]C-Br stretch : Carbon-bromine bond vibration.[10][12] |
Safety and Handling
1-(Bromomethyl)-1-methylcyclopentane is classified as a hazardous chemical.[2] Adherence to strict safety protocols is mandatory.
5.1. GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement |
| Warning | H226 | Flammable liquid and vapor[2] |
| H302 | Harmful if swallowed[2] | |
| H315 | Causes skin irritation[2] | |
| H319 | Causes serious eye irritation[2] | |
| H335 | May cause respiratory irritation[2] |
5.2. Safe Handling Protocol
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[13]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles with side shields.[13][14]
-
Preventing Contact : Avoid all contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources. Use a dry chemical, CO₂, or foam fire extinguisher.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[13]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[14]
Conclusion
1-(Bromomethyl)-1-methylcyclopentane is a structurally distinct primary alkyl halide with a molecular weight of 177.08 g/mol .[2] Its neopentyl-like structure imparts significant steric hindrance, which governs its reactivity, making Sₙ2 reactions slow but enabling other transformations like E2 elimination and Grignard reagent formation. While experimental data is limited, its properties and behavior can be reliably predicted based on fundamental principles of organic chemistry. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and safely utilize this compound as a building block for more complex molecular architectures.
References
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ChemBK. 1-(BROMOMETHYL)-1-METHYLCYCLOPENTANE. [Link]
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PubChem. 1-(Bromomethyl)-1-methylcyclopentane. [Link]
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NIST. 1-bromo-1-methylcyclopentane. [Link]
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Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
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BYJU'S. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
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Chemsrc. 1-bromo-1-methylcyclopentane. [Link]
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Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
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University of Calgary. Spectroscopy Tutorial: Alkyl Halides. [Link]
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Chemistry LibreTexts. Spectroscopic Properties of Alkyl Halides. [Link]
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Chemistry LibreTexts. Characteristics of the SN2 Reaction. [Link]
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University of Colorado Boulder. IR: alkyl halides. [Link]
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Chemistry LibreTexts. Characteristics of the SN2 Reaction. [Link]
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YouTube. 1-Bromo 1- methyl cyclo pentane with hydroxideion with ethanol from alkyl halides and aryl halides. [Link]
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J&K Scientific LLC. (1-Methylcyclopentyl)methanol. [Link]
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PubChemLite. (1-methylcyclopentyl)methanol (C7H14O). [Link]
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PubChem. (1-Methylcyclopentyl)methanol. [Link]
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PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
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Reddit. 1-bromo-1-methyl cyclopentane with KOH. Draw the structure of the two possible products?. [Link]
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Scribd. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
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1-(Bromomethyl)-1-methylcyclopentane IUPAC name
Title: The Chemical and Synthetic Profiling of 1-(Bromomethyl)-1-methylcyclopentane: A Technical Guide for Medicinal Chemistry
Introduction The structural elaboration of pharmacophores often requires the introduction of sterically demanding, lipophilic moieties to modulate pharmacokinetics, metabolic stability, and target binding affinity. 1-(Bromomethyl)-1-methylcyclopentane serves as a highly specialized electrophilic building block in this context[1]. This guide provides an in-depth analysis of its structural properties, the mechanistic rationale behind its synthesis, and its applications in drug development workflows.
Nomenclature and Structural Elucidation
The IUPAC name 1-(Bromomethyl)-1-methylcyclopentane systematically deconstructs the molecule's architecture:
-
Cyclopentane core: A five-membered aliphatic carbon ring.
-
1-methyl & 1-bromomethyl: Both a methyl group (-CH₃) and a bromomethyl group (-CH₂Br) are attached to the same carbon atom (C1) on the cyclopentane ring.
-
Stereochemistry: Despite having four different paths if viewed linearly, the cyclopentane ring possesses a plane of symmetry bisecting the C1 atom and the C3-C4 bond. Consequently, C1 is a pro-chiral center, and the molecule as a whole is achiral.
Because the brominated carbon is adjacent to a fully substituted quaternary carbon (C1 of the ring), this molecule represents a neopentyl-type system . This structural feature is the defining characteristic that dictates both its synthetic challenges and its utility in medicinal chemistry.
Physicochemical Profiling
The physical and computed properties of 1-(Bromomethyl)-1-methylcyclopentane highlight its utility as a lipophilic modifier[1].
| Property | Value / Description | Source / Method |
| Chemical Formula | C₇H₁₃Br | PubChem[1] |
| Molecular Weight | 177.08 g/mol | Computed (PubChem 2.2)[1] |
| CAS Registry Number | 1461714-15-7 | ECHA / PubChem[1] |
| Computed LogP | 3.2 | XLogP3 3.0[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Physical State | Liquid (Flammable, Irritant) | GHS Classification[1] |
Synthetic Methodologies: Overcoming Neopentyl Hindrance
The Challenge: Synthesizing 1-(bromomethyl)-1-methylcyclopentane from its corresponding alcohol, (1-methylcyclopentyl)methanol (CAS: 38502-28-2)[2], presents a classic organic chemistry hurdle. Standard nucleophilic substitution (Sₙ2) using reagents like PBr₃ or HBr is exceptionally slow due to the extreme steric hindrance of the adjacent quaternary C1 center. If the reaction is forced via heating, it often shifts to an Sₙ1 pathway. The resulting primary carbocation rapidly undergoes a Wagner-Meerwein rearrangement (ring expansion), yielding 1-bromo-1,2-dimethylcyclohexane derivatives instead of the desired product.
The Solution: The Appel Reaction is the method of choice. By utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), the reaction proceeds via a highly reactive alkoxyphosphonium intermediate. The immense thermodynamic driving force of forming the strong P=O bond in triphenylphosphine oxide (TPPO) forces the bromide ion to attack via Sₙ2, bypassing carbocation formation and completely suppressing ring expansion[3][4].
Protocol: Synthesis via the Appel Reaction
Self-Validating System: This protocol incorporates in-process monitoring and specific solubility-based purification steps to ensure high fidelity and yield.
Reagents:
-
(1-Methylcyclopentyl)methanol (1.0 equiv)
-
Carbon tetrabromide (CBr₄) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.25 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Inert Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve (1-methylcyclopentyl)methanol and CBr₄ in anhydrous DCM (approx. 0.2 M concentration).
-
Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C.
-
Causality: The formation of the bromophosphonium intermediate is highly exothermic. Cooling prevents thermal degradation of the active species and suppresses unwanted radical side reactions.
-
-
Activation: Add PPh₃ in small portions over 30 minutes.
-
Causality: Portion-wise addition maintains the internal temperature near 0 °C. A sudden temperature spike can lead to the decomposition of the alkoxyphosphonium intermediate before the sluggish Sₙ2 displacement can occur.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-8 hours.
-
Validation: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) using a permanganate stain until the alcohol precursor is fully consumed.
-
-
Quenching & Precipitation: Concentrate the DCM under reduced pressure to a thick residue. Vigorously stir and add cold hexanes (or diethyl ether).
-
Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in cold non-polar solvents. This step forces TPPO to precipitate as a white solid, separating it from the highly lipophilic alkyl bromide product.
-
-
Purification: Vacuum filter the mixture to remove TPPO. Concentrate the filtrate and purify via flash column chromatography (100% Hexanes) to yield 1-(bromomethyl)-1-methylcyclopentane as a clear, volatile liquid.
Applications in Medicinal Chemistry
The incorporation of the 1-methylcyclopentyl-methyl moiety into drug candidates serves several strategic purposes:
-
Metabolic Shielding: When this bulky group is alkylated onto an amine or ether pharmacophore, the quaternary cyclopentane ring acts as a steric shield. It physically blocks metabolic enzymes (e.g., Cytochrome P450s) from accessing adjacent labile C-H bonds, thereby increasing the drug's metabolic half-life.
-
Grignard Reagent Generation: 1-(Bromomethyl)-1-methylcyclopentane can be treated with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent. This allows for the nucleophilic addition of the bulky neopentyl-like group to aldehydes, ketones, or Weinreb amides, creating complex, highly lipophilic tertiary alcohols or ketones.
Experimental Workflow & Downstream Applications
Synthetic workflow from carboxylic acid to downstream medicinal chemistry applications.
References
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National Center for Biotechnology Information. "1-(Bromomethyl)-1-methylcyclopentane" PubChem CID 65438917. Retrieved from:[Link]
-
National Center for Biotechnology Information. "(1-Methylcyclopentyl)methanol" PubChem CID 12830793. Retrieved from:[Link]
-
Denton, R. M., et al. "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction." The Journal of Organic Chemistry, vol. 76, no. 16, 2011, pp. 6749-6767. ACS Publications. Retrieved from:[Link]
-
American Elements. "1-(bromomethyl)-1-methylcyclopentane | CAS 1461714-15-7". Retrieved from:[Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-1-methylcyclopentane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically-grounded overview of a robust synthetic route to 1-(bromomethyl)-1-methylcyclopentane, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology is a two-step sequence commencing with the formation of the precursor alcohol, 1-methylcyclopentanemethanol, via a Grignard reaction, followed by its conversion to the target primary alkyl bromide using the Appel reaction. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
1-(Bromomethyl)-1-methylcyclopentane is a key synthetic intermediate, offering a reactive handle for the introduction of the 1-methylcyclopentylmethyl moiety into more complex molecular architectures. Its utility is particularly noted in the development of novel therapeutic agents, where the incorporation of sterically defined cyclic systems can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delineates a reliable and scalable synthetic pathway, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the construction of the C7 carbon skeleton in the form of a primary alcohol, followed by the selective bromination of this alcohol.
Caption: Overall two-step synthesis of 1-(Bromomethyl)-1-methylcyclopentane.
Part 1: Synthesis of 1-Methylcyclopentanemethanol via Grignard Reaction
The initial phase of the synthesis focuses on the creation of the precursor alcohol, 1-methylcyclopentanemethanol. This is efficiently achieved through the reaction of a Grignard reagent with formaldehyde. The Grignard reagent, 1-methylcyclopentylmagnesium bromide, is prepared from 1-bromo-1-methylcyclopentane.
Causality Behind Experimental Choices
The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds.[1] The reaction of a Grignard reagent with formaldehyde is a well-established route to primary alcohols, extending the carbon chain by one CH₂OH unit.[2][3] Anhydrous conditions are critical, as Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols.[4] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[5]
Experimental Protocol: Synthesis of 1-Methylcyclopentanemethanol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| Magnesium turnings | 24.31 | 0.22 | 5.35 g |
| 1-Bromo-1-methylcyclopentane | 163.06 | 0.20 | 32.6 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL |
| Paraformaldehyde | (30.03)n | 0.24 | 7.2 g |
| Hydrochloric Acid (1 M) | - | - | ~100 mL |
| Saturated aq. Sodium Bicarbonate | - | - | 50 mL |
| Saturated aq. Sodium Chloride (Brine) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g |
Procedure:
-
Preparation of the Grignard Reagent:
-
A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure all moisture is removed.
-
Magnesium turnings (5.35 g, 0.22 mol) are placed in the flask.
-
A solution of 1-bromo-1-methylcyclopentane (32.6 g, 0.20 mol) in 100 mL of anhydrous THF is prepared and added to the dropping funnel.[6][7]
-
Approximately 10-15 mL of the bromide solution is added to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine if necessary.
-
Once the reaction has started (indicated by bubbling and a gray, cloudy appearance), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate, dry 1 L flask, paraformaldehyde (7.2 g, 0.24 mol) is suspended in 100 mL of anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
The prepared Grignard solution is transferred via cannula into a dry dropping funnel and added dropwise to the stirred paraformaldehyde suspension at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.[8][9]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether (2 x 75 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 1-methylcyclopentanemethanol is then purified by vacuum distillation.
-
Part 2: Synthesis of 1-(Bromomethyl)-1-methylcyclopentane via Appel Reaction
The second stage of the synthesis involves the conversion of the primary alcohol, 1-methylcyclopentanemethanol, to the target primary bromide, 1-(bromomethyl)-1-methylcyclopentane. The Appel reaction is an excellent choice for this transformation due to its mild and neutral reaction conditions, which are well-suited for substrates that may be sensitive to acidic reagents like HBr.[10][11]
Causality Behind Experimental Choices
The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to convert an alcohol to an alkyl halide.[12] The reaction proceeds via an alkoxyphosphonium salt intermediate. The subsequent nucleophilic attack by the bromide ion occurs in an Sₙ2 fashion for primary and secondary alcohols, leading to an inversion of stereochemistry if a chiral center is present.[13] The high thermodynamic driving force for this reaction is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct.[10] Dichloromethane (DCM) or other aprotic solvents are typically used. The reaction is generally performed at or below room temperature to minimize side reactions.[14]
Caption: Simplified mechanism of the Appel reaction.
Experimental Protocol: Synthesis of 1-(Bromomethyl)-1-methylcyclopentane
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 1-Methylcyclopentanemethanol | 114.19 | 0.10 | 11.4 g |
| Triphenylphosphine (PPh₃) | 262.29 | 0.12 | 31.5 g |
| Carbon Tetrabromide (CBr₄) | 331.63 | 0.12 | 39.8 g |
| Anhydrous Dichloromethane (DCM) | - | - | 300 mL |
| Pentane or Hexane | - | - | ~200 mL |
| Saturated aq. Sodium Bicarbonate | - | - | 50 mL |
| Saturated aq. Sodium Chloride (Brine) | - | - | 50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~10 g |
Procedure:
-
Reaction Setup:
-
A 500 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Triphenylphosphine (31.5 g, 0.12 mol) and carbon tetrabromide (39.8 g, 0.12 mol) are dissolved in 200 mL of anhydrous DCM. The solution is cooled to 0 °C in an ice bath.[3]
-
-
Reaction Execution:
-
A solution of 1-methylcyclopentanemethanol (11.4 g, 0.10 mol) in 100 mL of anhydrous DCM is added dropwise to the stirred PPh₃/CBr₄ solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is concentrated to about one-third of its original volume using a rotary evaporator.
-
Pentane or hexane (~200 mL) is added to precipitate the triphenylphosphine oxide byproduct. The mixture is stirred for 15 minutes and then filtered. The solid is washed with a small amount of cold pentane.
-
The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.
-
The crude 1-(bromomethyl)-1-methylcyclopentane is purified by vacuum distillation to yield the final product.[2][4][15]
-
Safety and Handling
-
Grignard Reagents: Are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction.[16][17][18][19][20] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrabromide (CBr₄): Harmful if swallowed, causes skin irritation, and serious eye damage.[21][22][23][24][25] It is also a marine pollutant. Handle in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
Characterization of the Final Product
The identity and purity of the synthesized 1-(bromomethyl)-1-methylcyclopentane can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Expected Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₃Br |
| Molecular Weight | 177.08 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 170-190 °C at atmospheric pressure. |
Conclusion
This guide has detailed a reliable and well-precedented two-step synthesis for 1-(bromomethyl)-1-methylcyclopentane. The combination of a Grignard reaction to form the precursor alcohol followed by an Appel reaction for the bromination provides a robust and efficient route to this valuable synthetic intermediate. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can confidently prepare this compound for use in a wide array of applications, from fundamental organic chemistry research to the development of novel pharmaceuticals.
References
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Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). Reaction Flash. Retrieved March 14, 2026, from [Link]
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CPAChem. (2024, March 5). Safety data sheet - Triphenylphosphine. Retrieved March 14, 2026, from [Link]
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ChemBK. (n.d.). 1-(BROMOMETHYL)-1-METHYLCYCLOPENTANE. Retrieved March 14, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved March 14, 2026, from [Link]
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Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved March 14, 2026, from [Link]
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Common Conditions. (n.d.). Alcohol to Bromide. Retrieved March 14, 2026, from [Link]
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PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopentane. Retrieved March 14, 2026, from [Link]
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Organic Chemistry Portal. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. Retrieved March 14, 2026, from [Link]
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International Labour Organization & World Health Organization. (n.d.). ICSC 0474 - CARBON TETRABROMIDE. Retrieved March 14, 2026, from [Link]
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Arkat USA. (n.d.). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'. Retrieved March 14, 2026, from [Link]
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Grokipedia. (n.d.). Appel reaction. Retrieved March 14, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-1-methylcyclopentane. Retrieved March 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved March 14, 2026, from [Link]
- Braun, M. (n.d.). The classical Appel reaction. Science of Synthesis, 35, 355.
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Beilstein Journals. (2011, December 8). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Retrieved March 14, 2026, from [Link]
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American Elements. (n.d.). 1-(bromomethyl)-1-methylcyclopentane. Retrieved March 14, 2026, from [Link]
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NIST. (n.d.). 1-bromo-1-methylcyclopentane. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]
- Organic Syntheses. (n.d.). Allylmagnesium bromide. Org. Synth., 5, 7.
- Organic Syntheses. (n.d.). Methyleneaminoacetonitrile. Org. Synth., 1, 355.
- Watanabe, K., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 634-641.
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ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved March 14, 2026, from [Link]
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Ookto. (n.d.). Cyclopentylmagnesium Chloride for Melamine Formaldehyde Resin Curing. Retrieved March 14, 2026, from [Link]
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PubChemLite. (n.d.). 1-(bromomethyl)-1-methylcyclopentane. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Google Patents. (n.d.). CN103641676A - Method for preparing methyl cyclopentadiene.
- Google Patents. (n.d.). CN101555254A - Preparation method of methyl-magnesium chloride.
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Vaia. (n.d.). Reaction of benzyl magnesium chloride with formaldehyde. Retrieved March 14, 2026, from [Link]
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MD Anderson. (n.d.). Purification of Recombinant Methyltransferase Enzymes. Retrieved March 14, 2026, from [Link]
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ResearchGate. (n.d.). Scheme 3 a) (Iodomethyl)cyclopentane or 2-(bromomethyl)tetrahydrofuran. Retrieved March 14, 2026, from [Link]
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ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents. Retrieved March 14, 2026, from [Link]
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Technical Whitepaper: Advanced Safety, Handling, and Reactivity Profiling of 1-(Bromomethyl)-1-methylcyclopentane in Drug Discovery
Executive Summary
In modern medicinal chemistry, the incorporation of sterically encumbered lipophilic motifs is a proven strategy for enhancing metabolic stability and modulating target residence time. 1-(Bromomethyl)-1-methylcyclopentane (CAS: 1461714-15-7) is a critical building block used to install the (1-methylcyclopentyl)methyl moiety. However, as a primary alkyl bromide adjacent to a quaternary carbon, it presents a unique dual-profile: it is kinetically sluggish toward desired synthetic nucleophiles due to neopentyl-like steric hindrance, yet remains a potent electrophilic hazard capable of indiscriminately alkylating biological tissues [1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Safety Data Sheet (SDS) warnings. This guide elucidates the mechanistic causality behind the chemical's hazards and provides a rigorously self-validating protocol for safe handling, reaction execution, and electrophile quenching.
Physicochemical & Hazard Profiling
To safely handle 1-(Bromomethyl)-1-methylcyclopentane, researchers must understand how its molecular structure dictates its physical behavior and toxicological profile [1][2]. The cyclopentyl ring provides high lipophilicity, allowing rapid penetration of biological membranes, while the bromomethyl group acts as the reactive warhead.
Table 1: Physicochemical Properties & GHS Hazard Causality
| Parameter / Hazard Code | Value / Classification | Mechanistic Causality & Operational Impact |
| Molecular Weight | 177.08 g/mol | Essential for precise stoichiometric calculations during reaction setup. |
| GHS H226 | Flammable liquid & vapor | High vapor pressure of the hydrocarbon moiety. Requires spark-free, well-ventilated fume hoods. |
| GHS H302 | Harmful if swallowed | Systemic toxicity driven by widespread non-specific intracellular alkylation. |
| GHS H315 / H319 | Skin & Eye Irritation | Covalent modification of nucleophilic residues (e.g., cysteine/lysine) in surface tissue proteins triggers acute inflammation. |
| GHS H335 | Respiratory Irritation | Volatility allows inhalation of electrophilic vapors, rapidly damaging mucosal linings. |
Mechanistic Toxicology Pathway
The biological hazard of this compound is directly linked to its ability to act as an alkylating agent. When exposed to human tissue, the lipophilic nature of the molecule facilitates rapid dermal or mucosal absorption, followed by irreversible covalent binding to cellular proteins.
Fig 1. Mechanistic pathway of electrophilic toxicity and tissue irritation.
Engineering Controls & Storage Directives
The stability of the C-Br bond is compromised by prolonged exposure to light and atmospheric moisture.
-
Storage Causality: Store strictly at 2–8°C in a dark, desiccated environment under an argon atmosphere. Photolytic degradation or ambient hydrolysis will slowly cleave the C-Br bond, generating highly corrosive hydrogen bromide (HBr) gas. This not only degrades the reagent's purity but creates a pressurized, toxic hazard upon opening the vessel [2].
-
Engineering Controls: All manipulations must be performed in a certified Class II fume hood. Due to its H226 flammability rating, eliminate all static discharge sources and utilize intrinsically safe heating mantles or oil bath sensors.
Self-Validating Protocol: Safe Handling and Electrophile Quenching
Because 1-(Bromomethyl)-1-methylcyclopentane possesses a neopentyl-like structure (a primary carbon attached to a fully substituted quaternary carbon), it is notoriously resistant to standard SN2 reactions. Consequently, reactions often require high temperatures and forcing conditions.
More dangerously, this steric hindrance means that standard aqueous workups will not destroy unreacted starting material . If unquenched, the alkyl bromide will persist in the organic phase, posing a severe inhalation and dermal hazard during rotary evaporation. The following protocol integrates a chemical quench with a self-validating colorimetric test to guarantee safety.
Step-by-Step Methodology
Phase 1: Inert Setup and Transfer
-
Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Causality: Eliminating trace moisture prevents competitive hydrolysis, ensuring the electrophile reacts exclusively with the intended nucleophile.
-
Transfer: Utilize a gas-tight, chemically resistant Hamilton syringe to transfer the reagent. Causality: Open pouring exposes the flammable, irritating vapors (H226, H335) to the ambient atmosphere and the operator.
Phase 2: Reaction Execution 3. Activation: Combine the reagent with the target nucleophile in a polar aprotic solvent (e.g., DMF or DMSO) and heat to 80–100°C. Causality: The severe steric bulk of the 1-methylcyclopentyl group drastically slows SN2 kinetics. High thermal energy is mandatory to overcome the activation energy barrier.
Phase 3: The Self-Validating Quench Workflow 4. Primary Quench: Upon reaction completion, cool the vessel to 0°C. Add a 10-fold molar excess of 1M aqueous sodium thiosulfate ( Na2S2O3 ) and stir vigorously for 2 to 4 hours. Causality: Thiosulfate is a "soft," highly potent sulfur nucleophile capable of attacking hindered bromides, converting the toxic reagent into a harmless, highly water-soluble Bunte salt ( R−S−SO3Na ). 5. Validation (The NBP Test): Extract a 50 µL aliquot of the organic layer. Add 50 µL of a 5% solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone. Heat at 80°C for 5 minutes, cool to room temperature, and add 50 µL of triethylamine. Causality: NBP acts as a surrogate biological nucleophile. If any active alkylating agent remains, it alkylates the pyridine nitrogen. Subsequent basification yields a highly visible deep blue/purple dye. 6. Decision Matrix:
Negative (Colorless/Yellow): The quench is 100% successful. Proceed safely to solvent evaporation.
Positive (Blue/Purple): Lethal electrophile remains. Add additional Na2S2O3 , elevate temperature to 40°C, stir for 2 hours, and re-test.
Fig 2. Self-validating quench and disposal workflow for alkyl bromide neutralization.
Emergency Response Mitigation
Despite rigorous engineering controls, accidental exposure requires immediate, mechanistic-based intervention:
-
Dermal Exposure: Flush immediately with copious amounts of water and soap for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to wash the skin, as this will artificially increase the skin's permeability to the lipophilic cyclopentyl moiety, driving the electrophile deeper into the tissue.
-
Spill Mitigation: Do not sweep or use combustible absorbents. Cover the spill with a non-combustible absorbent (e.g., vermiculite or sand), sweep into a chemical waste container, and treat the surface with a 10% sodium thiosulfate solution to neutralize residual microscopic droplets before final cleaning.
References
The Evolution of Substituted Cyclopentanes in Drug Discovery: From Natural Prostaglandins to Synthetic Antivirals
Abstract As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing molecular flexibility with target-binding rigidity. The cyclopentane ring—a five-membered aliphatic carbocycle—has emerged as a privileged scaffold to solve this exact problem. Unlike the rigid, planar benzene ring or highly flexible acyclic chains, substituted cyclopentanes offer a unique balance of conformational restriction and three-dimensional projection. This whitepaper explores the historical discovery, rational design, and synthetic methodologies of cyclopentane-based therapeutics, providing actionable protocols and quantitative data for drug development professionals.
The Prostaglandin Era: Isolation and Structural Elucidation
The history of cyclopentanes in medicine fundamentally begins with the discovery of prostaglandins. In 1935, Swedish physiologist Ulf von Euler identified a lipid compound in human seminal fluid that induced smooth muscle contraction, naming it "prostaglandin" under the assumption that it originated from the prostate gland[1],[2].
It was not until the 1960s that biochemists Sune K. Bergström and Bengt I. Samuelsson utilized advanced gas chromatography and mass spectrometry to isolate and deduce the chemical structures of these mediators, revealing a core 5-carbon cyclopentane ring[1],[3]. They demonstrated that prostaglandins are synthesized in vivo from arachidonic acid via the cyclooxygenase (COX) pathway, a discovery that earned them the 1982 Nobel Prize in Physiology or Medicine[2],[3].
Biosynthetic pathway of prostaglandins from arachidonic acid via cyclooxygenase.
Carbocyclic Nucleosides: The Furanose Bioisostere
In antiviral and anticancer drug development, nucleoside analogs are foundational. However, the natural furanose oxygen in standard nucleosides is highly susceptible to cleavage by cellular phosphorylases, which severely limits the drug's in vivo half-life[4].
By replacing this oxygen with a methylene (-CH₂-) group, chemists created "carbanucleosides"—substituted cyclopentanes that act as bioisosteres. This modification enhances metabolic stability while retaining the necessary sugar pucker conformation required for viral polymerase binding[4],[5]. A landmark achievement in this space is Entecavir , a highly potent inhibitor of the Hepatitis B virus (HBV) polymerase[6].
Protocol 1: Synthesis of Entecavir-Related Carbocyclic Nucleosides (e.g., FMCA)
To overcome drug-resistant HBV strains, fluorinated carbocyclic nucleosides like 2′-fluoro-6′-methylene-carbocyclic adenosine (FMCA) were developed[6].
-
Step 1: Ketone Protection. Begin with a functionalized cyclopentanone. Protect the allylic hydroxyl group using a bulky protecting group (e.g., tert-butyldiphenylsilyl, TBDPS).
-
Causality: The steric bulk of TBDPS prevents unwanted side reactions and directs the stereochemical attack during subsequent fluorination.
-
-
Step 2: Deoxofluorination. Treat the protected cyclopentanol with DAST (Diethylaminosulfur trifluoride) in anhydrous dichloromethane at -78 °C.
-
Causality: The extremely low temperature is critical to kinetically control the highly exothermic deoxofluorination, preventing the elimination of the hydroxyl group and ensuring stereoinversion via an S_N2-like mechanism to yield the desired fluoro-isomer.
-
-
Step 3: Mitsunobu Condensation. Remove the protecting groups using TBAF. Condense the resulting cyclopentyl intermediate with a Boc-protected adenine base using DIAD and Triphenylphosphine.
-
Causality: Mitsunobu conditions ensure complete inversion of stereochemistry at the coupling carbon, yielding the biologically active enantiomer[6].
-
-
Step 4: Deprotection. Treat with Trifluoroacetic acid (TFA) to remove the Boc group, yielding the final FMCA product[6].
Structure-Based Drug Design: The Peramivir Breakthrough
The development of Peramivir by BioCryst Pharmaceuticals represents a triumph of structure-based drug design[7]. Targeting the influenza neuraminidase enzyme, researchers sought a transition-state analogue that could bind the active site more tightly than existing oral drugs. They selected a highly substituted cyclopentane scaffold to project functional groups (guanidino, acetamido, and hydrophobic side chains) directly into specific sub-pockets of the viral enzyme[7],[8].
Structure-based drug design workflow leading to the discovery of Peramivir.
Quantitative Data: Cyclopentane Therapeutics and Efficacy
To understand the clinical impact of the cyclopentane scaffold, we must look at the quantitative pharmacological data. Table 1 outlines the diverse applications of cyclopentane-core drugs, while Table 2 highlights the specific clinical efficacy of Peramivir.
Table 1: Pharmacological Profile of FDA-Approved Cyclopentane-containing Drugs [5]
| Drug | Target | Indication | Role of Cyclopentane | Route of Admin |
| Peramivir | Neuraminidase | Influenza A/B | Transition-state mimic core | Intravenous |
| Entecavir | HBV Polymerase | Hepatitis B | Furanose bioisostere | Oral |
| Latanoprostene | Prostaglandin F2α receptor | Glaucoma | Natural product core scaffold | Ophthalmic |
| Ticagrelor | P2Y12 receptor | Acute coronary syndrome | Tetra-substituted sidechain | Oral |
| Glecaprevir | HCV NS3/4A protease | Hepatitis C | Di-substituted motif | Oral |
Table 2: Quantitative Efficacy of Peramivir vs. Placebo/Standards [8]
| Parameter | Peramivir (IV) | Placebo / Standard | Clinical Significance |
| IC50 (Influenza A) | 0.09 - 1.4 nM | ~0.1 - 2.6 nM (Oseltamivir) | Highly potent transition-state inhibition. |
| Time to Symptom Alleviation | 113.2 hours (300 mg dose) | 134.8 hours (Placebo) | Statistically significant reduction (Δ 21.6 h, p=0.047). |
| Bioavailability | 100% (Intravenous) | Poor oral bioavailability | Crucial for hospitalized/unconscious patients. |
| Viral Titer Reduction | Significant at 30 mg/kg | N/A | Effective even when treatment is delayed up to 48h. |
Protocol 2: Industrial Synthesis of the Peramivir Cyclopentane Core
The industrial synthesis of Peramivir requires inexpensive starting materials and absolute stereocontrol. The Vince lactam approach is highly efficient for generating chiral amino-cyclopentenes[9].
-
Step 1: Lactam Ring Opening. Dissolve Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) in an anhydrous methanolic solution containing catalytic HCl. Reflux for 4 hours.
-
Causality: The acid catalyzes the esterification and simultaneous ring-opening, yielding (±)-cis-4-amino-cyclopent-2-ene-1-carboxylate methyl ester hydrochloride. The rigid bicyclic nature of the starting material guarantees the cis relationship between the amino and ester groups[9].
-
-
Step 2: N-Protection. Neutralize the mixture and add Boc-anhydride (Di-tert-butyl dicarbonate). Stir at room temperature.
-
Causality: Protecting the primary amine prevents it from participating in subsequent oxidation or alkylation steps.
-
-
Step 3: Epoxidation. Treat the protected cyclopentene with m-CPBA (meta-Chloroperoxybenzoic acid) in dichloromethane.
-
Causality: The bulky Boc group sterically directs the epoxidation to the opposite face of the ring, establishing the required trans-stereochemistry for the incoming hydroxyl group.
-
-
Step 4: Regioselective Ring Opening. Open the epoxide using an azide nucleophile to install the nitrogen precursor, which is later reduced and functionalized into the guanidino group.
Modern Innovations: Alpha-Fluoroalkyl Cyclopentanes
Recent drug discovery efforts have focused on modulating the physicochemical properties (such as LogP and metabolic stability) of cyclopentanes by introducing fluoroalkyl groups. A scalable synthesis of α-fluoroalkyl-substituted cyclopentanes was recently developed to provide novel building blocks for medicinal chemists[10].
Protocol 3: Synthesis of α-Fluoromethyl Cyclopentanecarboxylates
Direct fluoromethylation of cyclopentane carboxylates provides a metabolically stable, lipophilic vector for structure-activity relationship (SAR) exploration[10].
-
Step 1: Enolate Formation. Cool a solution of methyl cyclopentane-1-carboxylate in anhydrous THF to -60 °C under an argon atmosphere. Add Lithium diisopropylamide (LDA) dropwise[10].
-
Causality: The strict temperature control (-60 °C) and use of a non-nucleophilic, sterically hindered base (LDA) ensure the quantitative, kinetic formation of the enolate without triggering unwanted Claisen condensation side-reactions.
-
-
Step 2: Electrophilic Fluoromethylation. Add fluoroiodomethane (CH₂FI) to the enolate solution. Allow the reaction to gradually warm to room temperature over 2 hours.
-
Causality: The highly reactive enolate undergoes a direct S_N2 displacement of the iodine atom, installing the -CH₂F group at the alpha position[10].
-
-
Step 3: Quenching. Quench the reaction with saturated aqueous ammonium chloride.
-
Causality: The mild acid safely neutralizes any remaining LDA and protonates unreacted enolates, preventing product degradation during workup.
-
-
Step 4: Isolation. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography to yield the target α-CH₂F-substituted ester (approx. 75% yield)[10].
Conclusion
From the seminal discovery of natural prostaglandins to the rational, structure-based design of synthetic antivirals like Peramivir, substituted cyclopentanes have proven to be indispensable scaffolds in pharmacology. By mastering the stereoselective synthesis and functionalization of these five-membered rings, drug development professionals can continue to unlock novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
Prostaglandin | Definition, Function, Synthesis, & Facts - Britannica [Link]
-
Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [Link]
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Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [Link]
-
Synthesis of entecavir-related carbocyclic nucleosides - ResearchGate[Link]
-
Prostaglandin - Wikipedia [Link]
-
Discovery of Prostaglandins - 1982 Nobel Prize Medicine - Explorable.com [Link]
- CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google P
-
α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery - ChemRxiv[Link]
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Methodological & Application
The Synthetic Utility of 1-(Bromomethyl)-1-methylcyclopentane: A Guide for the Research Scientist
Introduction: Navigating the Reactivity of a Sterically Hindered Primary Alkyl Halide
1-(Bromomethyl)-1-methylcyclopentane is a fascinating and synthetically challenging building block. Its structure, featuring a primary bromide adjacent to a quaternary carbon, places it in the class of neopentyl-type halides. This structural motif is the single most important determinant of its chemical reactivity, which deviates significantly from that of simple primary alkyl bromides. For the uninitiated, direct application of standard nucleophilic substitution protocols will likely lead to frustration and low yields. However, for the informed scientist, its unique steric and electronic properties can be leveraged to construct complex molecular architectures, particularly those containing the valuable 1-methylcyclopentylmethyl moiety.
This guide provides an in-depth exploration of the synthetic applications of 1-(Bromomethyl)-1-methylcyclopentane. We will delve into the causality behind its reactivity, offering detailed protocols for its successful implementation in organic synthesis and providing insights into its potential in medicinal chemistry and drug development.
I. The Challenge of Steric Hindrance: Understanding SN1 and SN2 Reactivity
The quaternary carbon atom adjacent to the bromomethyl group in 1-(Bromomethyl)-1-methylcyclopentane creates a sterically congested environment. This has profound implications for its participation in nucleophilic substitution reactions.
-
SN2 Reactions: The backside attack required for a typical SN2 reaction is severely impeded by the bulky 1-methylcyclopentyl group. Consequently, SN2 reactions with 1-(Bromomethyl)-1-methylcyclopentane are exceptionally slow and often require harsh conditions, leading to competing side reactions.
-
SN1 Reactions: While the primary nature of the bromide would typically disfavor an SN1 pathway, under solvolytic or strongly ionizing conditions, the formation of a primary carbocation can occur. However, this initial carbocation is highly unstable and will rapidly rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. This rearrangement leads to a mixture of products and is a key consideration when designing synthetic routes.
The following diagram illustrates the competing SN1 and SN2 pathways and the rearrangement that complicates SN1 reactions.
Caption: Competing SN1 and SN2 pathways for 1-(Bromomethyl)-1-methylcyclopentane.
II. Application in Organometallic Chemistry: A Gateway to Carbon-Carbon Bond Formation
The most reliable and versatile application of 1-(Bromomethyl)-1-methylcyclopentane is in the formation of organometallic reagents. By converting the carbon-bromine bond to a carbon-metal bond, the polarity is reversed, transforming the electrophilic carbon into a potent nucleophile.
A. Grignard Reagent Formation: (1-Methylcyclopentyl)methylmagnesium Bromide
The preparation of the Grignard reagent, (1-methylcyclopentyl)methylmagnesium bromide, is a cornerstone transformation for this substrate. This organomagnesium halide is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles.
Protocol: Synthesis of (1-Methylcyclopentyl)methylmagnesium Bromide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(Bromomethyl)-1-methylcyclopentane | 177.09 | 5.00 g | 28.2 mmol |
| Magnesium turnings | 24.31 | 0.75 g | 30.8 mmol |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 30 mL | - |
| Iodine (I₂) | 253.81 | 1 crystal | - |
Procedure:
-
Apparatus Setup: Assemble a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating oxide layer.
-
Initiation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-(Bromomethyl)-1-methylcyclopentane (5.00 g) in 20 mL of anhydrous diethyl ether.
-
Grignard Formation: Add a small portion (approx. 2-3 mL) of the bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Controlled Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The exothermicity of the reaction should be sufficient to sustain the reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, ready for subsequent reactions.
Causality and Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. The use of flame-dried glassware and anhydrous solvents is critical for success.
-
Iodine Activation: The magnesium oxide layer on the turnings can prevent the reaction from starting. Iodine serves as an effective activating agent.
-
Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition allows for better temperature control and prevents a runaway reaction.
B. Applications of (1-Methylcyclopentyl)methylmagnesium Bromide
This Grignard reagent can be used in a variety of subsequent reactions:
-
Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.
-
Reaction with Esters: To form tertiary alcohols, with the addition of two equivalents of the Grignard reagent.
-
Reaction with Carbon Dioxide: To form the corresponding carboxylic acid, (1-methylcyclopentyl)acetic acid.
-
Coupling Reactions: With appropriate catalysts, it can participate in cross-coupling reactions.
The following workflow illustrates the preparation of the Grignard reagent and its subsequent reaction with an electrophile.
Caption: General workflow for Grignard reagent formation and reaction.
III. Nucleophilic Substitution Reactions: Strategies to Overcome Steric Hindrance
While direct SN2 reactions are challenging, they are not entirely impossible. Success often requires the use of highly nucleophilic, yet sterically unhindered, nucleophiles and polar aprotic solvents to enhance the reaction rate.
Protocol: Williamson Ether Synthesis with Phenoxide (Illustrative Example)
The Williamson ether synthesis, a classic SN2 reaction, can be adapted for 1-(Bromomethyl)-1-methylcyclopentane, though yields may be modest.[1][2] The use of a less sterically demanding nucleophile like phenoxide can improve the outcome compared to bulkier alkoxides.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 2.65 g | 28.2 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.24 g | 31.0 mmol |
| 1-(Bromomethyl)-1-methylcyclopentane | 177.09 | 5.00 g | 28.2 mmol |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in 20 mL of anhydrous DMF.
-
Phenol Addition: Slowly add a solution of phenol in 10 mL of anhydrous DMF to the sodium hydride suspension at 0 °C. Stir until hydrogen evolution ceases (approximately 30 minutes).
-
Alkyl Halide Addition: Add the 1-(Bromomethyl)-1-methylcyclopentane neat to the sodium phenoxide solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS. The reaction may require several hours to proceed to a reasonable level of conversion.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Polar Aprotic Solvent: DMF is a polar aprotic solvent that solvates the sodium cation, leaving the phenoxide anion more "naked" and nucleophilic, which helps to accelerate the slow SN2 reaction.
-
Elevated Temperature: The increased temperature provides the necessary activation energy to overcome the steric barrier of the neopentyl-type structure.
IV. Application in Spirocycle Synthesis: A Promising Frontier
The 1-methylcyclopentylmethyl unit is an attractive moiety in the design of spirocyclic compounds, which are of increasing interest in medicinal chemistry due to their three-dimensional nature.[3] 1-(Bromomethyl)-1-methylcyclopentane can serve as a key building block for the construction of spiro[4.X] systems.
Conceptual Application: Intramolecular Alkylation for Spirocycle Formation
A plausible synthetic route to a spirocyclic ketone is outlined below. This involves an initial alkylation of a cyclic ketone enolate with 1-(Bromomethyl)-1-methylcyclopentane, followed by an intramolecular cyclization.
Caption: Conceptual workflow for the synthesis of a spirocyclic ketone.
V. Conclusion and Future Outlook
1-(Bromomethyl)-1-methylcyclopentane is a reagent that demands a thoughtful and informed approach. Its neopentyl-type structure presents significant challenges for classical SN2 reactions and can lead to complex product mixtures in SN1 reactions due to rearrangement. However, by embracing its unique reactivity, particularly through the formation of organometallic intermediates, chemists can unlock its potential as a valuable building block for the synthesis of molecules containing the 1-methylcyclopentylmethyl group. Its application in the construction of novel spirocyclic systems represents a particularly promising area for future research and development in medicinal and materials chemistry. As our understanding of reaction mechanisms and our repertoire of synthetic methodologies continue to expand, the utility of sterically demanding building blocks like 1-(Bromomethyl)-1-methylcyclopentane is poised to grow.
References
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Fiveable. (2025, August 15). Neopentyl Halides Definition. Retrieved from [Link]
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]
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Organic Chem Explained. (2019, June 6). Substitution Reactions of Neopentyl Halides [Video]. YouTube. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
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OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]
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Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
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Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
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ChemBK. (n.d.). 1-(BROMOMETHYL)-1-METHYLCYCLOPENTANE. Retrieved from [Link]
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Chegg. (2019, September 4). Solved: (g) When 1-(bromomethyl)-2-methylcyclopentene is. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3. Retrieved from [Link]
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Pearson. (n.d.). When (1-bromoethyl)cyclohexane is heated in methanol for an exten.... Retrieved from [Link]
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Pearson+. (n.d.). The bromoalkanes shown below participate in SN1 reactions with th.... Retrieved from [Link]
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GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]
- Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 94.
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ResearchGate. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). Exploring the Synthesis and Reactivity of 1-Methylcyclopentene for Advanced Chemical Applications. Retrieved from [Link]
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Baran, P. S. (2005, February 9). Cyclopentane Synthesis. Baran Lab. Retrieved from [Link]
-
Figshare. (2004, August 20). Synthesis of Functionalized 1-Azaspirocyclic Cyclopentanones Using Bronsted Acid or N-Bromosuccinimide Promoted Ring Expansions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of methylcyclopentane-1-d1. Retrieved from [Link]
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Application Notes and Protocols: The Reaction of 1-(Bromomethyl)-1-methylcyclopentane with Sodium Ethoxide
Introduction: Navigating the Competitive Landscape of Substitution and Elimination
The reaction of 1-(bromomethyl)-1-methylcyclopentane with sodium ethoxide presents a classic case study in the competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways. The substrate, a primary alkyl halide, is deceptively simple. Its neopentyl-like structure, with a quaternary carbon adjacent to the reaction center, introduces significant steric hindrance that profoundly influences the reaction's outcome. Sodium ethoxide, a strong, unhindered base and a potent nucleophile, further complicates the mechanistic landscape.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a thorough guide to product characterization.
Mechanistic Discussion: A Tale of Two Pathways
The interaction of 1-(bromomethyl)-1-methylcyclopentane with sodium ethoxide is a duel between the SN2 and E2 mechanisms. Due to the primary nature of the alkyl halide, SN1 and E1 pathways, which proceed through a highly unstable primary carbocation, are considered negligible under these conditions.[1]
The Sterically Hindered SN2 Pathway
The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack of the nucleophile on the carbon bearing the leaving group.[4] For 1-(bromomethyl)-1-methylcyclopentane, this pathway is severely impeded. The bulky tert-butyl-like group shields the electrophilic carbon, making it difficult for the ethoxide nucleophile to approach and form the pentacoordinate transition state.[2][3] Consequently, the rate of the SN2 reaction is dramatically reduced compared to unhindered primary alkyl halides.[5]
The Favored E2 Pathway
The bimolecular elimination (E2) reaction, in contrast, is less sensitive to steric hindrance at the alpha-carbon.[6] The strong ethoxide base abstracts a proton from a beta-carbon in a concerted step with the departure of the bromide leaving group.[7] This substrate offers two types of beta-hydrogens for abstraction: those on the cyclopentane ring and those on the adjacent methyl group.
-
Zaitsev Elimination: Abstraction of a proton from the cyclopentane ring leads to the more substituted and thermodynamically more stable alkene, 1-methyl-1-vinylcyclopentane. Given that sodium ethoxide is not a sterically bulky base, Zaitsev's rule predicts this to be the major elimination product.
-
Hofmann Elimination: Abstraction of a proton from the methyl group results in the less substituted alkene, (1-methylcyclopentyl)methane (or 1-methylene-1-methylcyclopentane).
Therefore, the reaction is expected to predominantly yield elimination products, with the SN2 product formed in only minor quantities, if at all.
Caption: Experimental workflow for the reaction.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Reaction: To the stirred solution of sodium ethoxide, add 1-(bromomethyl)-1-methylcyclopentane (1.0 equivalent) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product, a mixture of ether and alkenes, can be purified by fractional distillation or column chromatography on silica gel.
Product Characterization
Expected Products
-
Major Elimination Product (Zaitsev): 1-Methyl-1-vinylcyclopentane
-
Minor Elimination Product (Hofmann): (1-Methylcyclopentyl)methane
-
Minor Substitution Product (SN2): 1-(Ethoxymethyl)-1-methylcyclopentane
Spectroscopic Data (Predicted and Experimental)
1-(Ethoxymethyl)-1-methylcyclopentane (Substitution Product)
-
¹H NMR (Predicted):
-
δ 3.3-3.5 (q, 2H, -O-CH₂-CH₃)
-
δ 3.2-3.4 (s, 2H, -C-CH₂-O-)
-
δ 1.4-1.7 (m, 8H, cyclopentyl protons)
-
δ 1.1-1.3 (t, 3H, -O-CH₂-CH₃)
-
δ 1.0-1.2 (s, 3H, -C-CH₃)
-
-
¹³C NMR (Predicted):
-
δ 70-75 (-C-CH₂-O-)
-
δ 60-65 (-O-CH₂-CH₃)
-
δ 40-45 (quaternary C)
-
δ 35-40 (cyclopentyl CH₂)
-
δ 20-25 (cyclopentyl CH₂)
-
δ 20-25 (-C-CH₃)
-
δ 15-20 (-O-CH₂-CH₃)
-
-
IR (KBr, cm⁻¹): Strong C-O stretching absorption in the 1050-1150 cm⁻¹ range. [8][9][10]* Mass Spectrometry (EI): The molecular ion peak may be weak. Expect fragmentation via α-cleavage (loss of an ethyl or methylcyclopentylmethyl radical) and inductive cleavage. [11][12][13] 1-Methyl-1-vinylcyclopentane (Major Elimination Product)
-
¹H NMR (Similar to Vinylcyclopentane):
-
δ 5.7-5.9 (m, 1H, -CH=CH₂)
-
δ 4.8-5.0 (m, 2H, -CH=CH₂)
-
δ 1.4-1.8 (m, 8H, cyclopentyl protons)
-
δ 1.1-1.3 (s, 3H, -C-CH₃)
-
-
¹³C NMR (Similar to 1-Methylcyclopentene):
-
δ 145-150 (-CH=CH₂)
-
δ 110-115 (-CH=CH₂)
-
δ 45-50 (quaternary C)
-
δ 35-40 (cyclopentyl CH₂)
-
δ 25-30 (cyclopentyl CH₂)
-
δ 20-25 (-C-CH₃)
-
-
IR (KBr, cm⁻¹): C=C stretching around 1640 cm⁻¹, and =C-H stretching just above 3000 cm⁻¹. [14]* Mass Spectrometry (EI): A prominent molecular ion peak is expected. Fragmentation will likely involve allylic cleavage and retro-Diels-Alder type reactions for the cyclic system. [13]
Conclusion
The reaction between 1-(bromomethyl)-1-methylcyclopentane and sodium ethoxide serves as an excellent illustration of how steric factors can override the inherent reactivity of a primary alkyl halide, favoring the E2 elimination pathway over SN2 substitution. Researchers performing this reaction should anticipate a mixture of products, with 1-methyl-1-vinylcyclopentane as the expected major component. The provided protocol offers a robust starting point for the synthesis, and the characterization data will aid in the identification and quantification of the resulting products. Careful control of reaction conditions and appropriate purification techniques are essential for isolating the desired compounds.
References
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18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. Retrieved from [Link]
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Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Chemistry Steps. Retrieved from [Link]
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Spectroscopy of Ethers | Organic Chemistry Class Notes |... - Fiveable. (2025, August 15). Fiveable. Retrieved from [Link]
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11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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The Substrate: Steric Effects in the SN2 Reaction. (n.d.). Cengage. Retrieved from [Link]
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.). AWS. Retrieved from [Link]
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Solved 9.56 Propose a synthesis of ethyl neopentyl ether | Chegg.com. (2021, March 28). Chegg.com. Retrieved from [Link]
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Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). University of Richmond. Retrieved from [Link]
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Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 05). Chemistry LibreTexts. Retrieved from [Link]
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Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Question: Propose a synthesis of ethyl neopentyl ether, C2H5OCH2C(CH3)3, from an alkyl bromide and any other reagents - Chegg. (2011, March 08). Chegg. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
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Steric and Nucleophilic Effects on SN2 Reactions - YouTube. (2024, January 17). YouTube. Retrieved from [Link]
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Vinylcyclopentane | C7H12 | CID 77345 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. Retrieved from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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- Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).
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8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. Retrieved from [Link]
- 9: Formation of Alkenes and Alkynes. Elimination Reactions. (n.d.).
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What would be the produt when neopentyl chloride reacts with sodium ethoxide - Allen.In. (n.d.). Allen.In. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
-
The rate of SN² reaction of neopentyl bromide with sodium ethoxide procee.. - Filo. (2025, November 19). Filo. Retrieved from [Link]
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Methylcyclopentane - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
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Stereoselectivity of E2 Elimination Reactions - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
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11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. Retrieved from [Link]
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ethyl phenylcyanoacetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - Semantic Scholar. (2021, September 25). Semantic Scholar. Retrieved from [Link]
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Elimination Reaction - Haloalkanes | CK-12 Foundation. (2026, January 14). CK-12 Foundation. Retrieved from [Link]
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-
Which is more reactive in an SN2 reaction with sodium ethoxide: ethyl chloride or neopentyl bromide? - Quora. (2017, April 25). Quora. Retrieved from [Link]
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Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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1-Ethoxy-1-methylcyclopentane | C8H16O | CID 89348546 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0236655) - NP-MRD. (n.d.). NP-MRD. Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). MDPI. Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Application Note: High-Fidelity Synthesis of 1-Methylcyclopentanol via Oxymercuration-Demercuration
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary & Strategic Rationale
The synthesis of tertiary alcohols from cyclic alkenes is a foundational transformation in pharmaceutical intermediate development. Specifically, the conversion of 1-methylcyclopentene to 1-methylcyclopentanol requires strict regiochemical control to yield the Markovnikov product[1].
While traditional acid-catalyzed hydration (e.g., using aqueous sulfuric acid) successfully produces 1-methylcyclopentanol via a stable tertiary carbocation, the harsh acidic conditions and the reversibility of the reaction often lead to thermodynamic sinks, including alkene isomerization and polymerization[2]. To meet the stringent purity and yield requirements of drug development, this protocol utilizes the Oxymercuration-Demercuration pathway. This method entirely bypasses the formation of a free carbocation, eliminating the risk of skeletal rearrangements while delivering near-quantitative yields of the target tertiary alcohol[3].
Mechanistic Causality & Reaction Dynamics
The superiority of the oxymercuration-demercuration sequence lies in its highly controlled transition states. Understanding the causality behind these steps is critical for troubleshooting and scaling the reaction:
-
Electrophilic Attack & Mercurinium Formation: Mercury(II) acetate ( Hg(OAc)2 ) acts as a soft electrophile, attacking the π -bond of 1-methylcyclopentene to form a bridged, three-membered mercurinium ion[4]. This bridged intermediate locks the carbon skeleton, preventing the hydride or alkyl shifts typically associated with free carbocations.
-
Regioselective Nucleophilic Opening: The bridged mercurinium ion is asymmetric. The tertiary carbon (C1) bears a significantly larger partial positive charge ( δ+ ) than the secondary carbon (C2) because it is better equipped to stabilize electron deficiency[3]. Consequently, the nucleophile ( H2O ) exclusively attacks C1, ensuring strict Markovnikov regioselectivity[1].
-
Reductive Demercuration: The resulting organomercurial alcohol is biologically and chemically toxic. Treatment with sodium borohydride ( NaBH4 ) in a strongly basic medium initiates a radical-mediated reduction, replacing the mercury moiety with a hydrogen atom to yield the final 1-methylcyclopentanol[1].
Fig 1: Oxymercuration-demercuration mechanism for 1-methylcyclopentanol.
Comparative Analysis of Hydration Methodologies
To justify the selection of reagents for process chemistry, the following table summarizes the quantitative and qualitative differences between common hydration techniques[5],[6].
| Synthesis Method | Reagents | Reactive Intermediate | Regioselectivity | Rearrangement Risk | Target Product |
| Acid-Catalyzed | H2SO4 , H2O , Δ | Free Carbocation | Markovnikov | Moderate (Isomerization) | 1-Methylcyclopentanol |
| Oxymercuration | 1. Hg(OAc)2 , THF/ H2O 2. NaBH4 , NaOH | Mercurinium Ion | Strict Markovnikov | None | 1-Methylcyclopentanol |
| Hydroboration | 1. BH3 -THF2. H2O2 , NaOH | Organoborane | Anti-Markovnikov | None | 2-Methylcyclopentanol |
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to ensure that each chemical transformation is verified before proceeding to the next, minimizing the risk of carrying forward unreacted toxic intermediates.
Fig 2: Self-validating experimental workflow for product synthesis.
Materials & Reagents (10 mmol Scale)
-
1-Methylcyclopentene: 0.82 g (10.0 mmol)
-
Mercury(II) acetate ( Hg(OAc)2 ): 3.19 g (10.0 mmol)
-
Tetrahydrofuran (THF): 10 mL (Co-solvent to homogenize the organic alkene and aqueous mercury salt)
-
Deionized Water: 10 mL
-
Sodium Hydroxide (NaOH): 10 mL of 3.0 M aqueous solution
-
Sodium Borohydride ( NaBH4 ): 0.19 g (5.0 mmol, 0.5 eq. Provides excess hydride equivalents)
-
Diethyl Ether: 60 mL (For extraction)
-
Anhydrous Magnesium Sulfate ( MgSO4 ): For drying
Step-by-Step Procedure
Step 1: Oxymercuration
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.19 g of Hg(OAc)2 in 10 mL of deionized water.
-
Add 10 mL of THF to the aqueous solution. Causality Note: THF is crucial here; without it, the reaction becomes biphasic and severely mass-transfer limited. The mixture will turn slightly yellow.
-
Add 0.82 g of 1-methylcyclopentene dropwise at room temperature ( 20−25∘C ).
-
Stir the mixture vigorously for 1 to 2 hours. The yellow color will fade as the mercurinium ion forms and is subsequently attacked by water.
Step 2: In-Process Control (IPC)
-
Pause stirring and allow the phases to settle (if any micro-emulsion exists).
-
Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) mobile phase.
-
Validation: The reaction is complete only when the high-Rf spot corresponding to the non-polar 1-methylcyclopentene is entirely absent. Do not proceed to demercuration until this is confirmed.
Step 3: Reductive Demercuration
-
Cool the reaction vessel to 0∘C using an ice-water bath.
-
Add 10 mL of 3.0 M NaOH solution to the flask.
-
Prepare a solution of 0.19 g NaBH4 in 5 mL of 3.0 M NaOH. Causality Note: NaBH4 rapidly hydrolyzes and degrades in neutral or acidic water. Dissolving it in a strong base stabilizes the hydride source until it contacts the organomercurial intermediate[1].
-
Add the NaBH4 solution dropwise to the reaction mixture. Caution: This step is highly exothermic and evolves hydrogen gas. The ice bath prevents thermal runaway, which could lead to unwanted side reactions or solvent boil-off.
-
Remove the ice bath and stir for 30 minutes at room temperature. Elemental mercury ( Hg0 ) will precipitate as a dense, silvery liquid at the bottom of the flask.
Step 4: Workup & Purification
-
Carefully decant the supernatant liquid into a separatory funnel, leaving the elemental mercury behind. (Mandatory: Dispose of the mercury in a dedicated hazardous heavy-metals waste container).
-
Extract the aqueous mixture with diethyl ether ( 3×20 mL).
-
Combine the organic layers and wash with 20 mL of brine to remove residual water and salts.
-
Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure (rotary evaporation at 30∘C , >150 mbar to avoid volatilizing the product).
-
Optional: Purify the crude 1-methylcyclopentanol via short-path vacuum distillation if ultra-high purity is required for downstream API synthesis.
Quality Control & Analytical Characterization
To release the batch for downstream use, the product must pass the following analytical gates:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular ion peak ( M+ = 100.16 g/mol ). The chromatogram should show a single peak (>98% purity), confirming the absence of the 2-methylcyclopentanol isomer[7].
-
1 H NMR Spectroscopy ( CDCl3 ):
-
Pass Criteria: Presence of a sharp singlet at ~1.2 ppm corresponding to the methyl group attached to the tertiary carbon (C1).
-
Fail Criteria: Presence of vinylic protons in the 5.2 - 5.5 ppm range indicates unreacted 1-methylcyclopentene. A doublet methyl signal would indicate an unintended rearrangement or hydroboration error yielding a secondary alcohol.
-
References
-
8.5: Hydration of Alkenes - Addition of H₂O by Oxymercuration - Chemistry LibreTexts Chemistry LibreTexts URL:[Link]
-
Oxymercuration–demercuration of alkenes - Read Chemistry Read Chemistry URL:[Link]
-
Module 4 : Alkenes and Alkynes NPTEL Archive URL:[Link]
-
What product would you expect from the acid-catalyzed addition of water to 1-methylcyclopentene? Study.com URL:[Link]
-
1-Methylcyclopentene can be converted into 2-methylcyclopentanol by... AskFilo URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. readchemistry.com [readchemistry.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. 1-Methylcyclopentene can be converted into 2-methylcyclopentanol by(a) ac.. [askfilo.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The Role of 1-(Bromomethyl)-1-methylcyclopentane in Fragrance and Odorant Synthesis
Audience: Researchers, Scientists, and Drug/Fragrance Development Professionals Content Type: Technical Guide & Experimental Protocols
Chemical Profiling & Olfactory Significance
In modern fragrance chemistry, the structural rigidification of acyclic terpenoids (such as citronellol, linalool, and geraniol) is a proven strategy to modulate odor intensity and character. Folding a flexible isoprenoid chain into a cyclopentane ring restricts conformational freedom, locking the molecule into a specific 3D geometry that often exhibits superior selectivity and binding affinity for targeted olfactory receptors (ORs) [2].
1-(Bromomethyl)-1-methylcyclopentane (CAS: 1461714-15-7) [1] acts as a critical electrophilic precursor in this domain. The geminal substitution at the C1 position of the cyclopentane ring provides a sterically demanding, hydrophobic core. When elaborated into alcohols, ethers, or esters, this motif effectively mimics the bulky hydrophobic domains of natural woody, ambery, and floral odorants, providing a highly stable synthetic alternative to naturally derived extracts.
Mechanistic Rationale: The "Neopentyl" Challenge
Causality in Synthesis: The primary synthetic challenge associated with 1-(bromomethyl)-1-methylcyclopentane is its neopentyl-like architecture. Although the bromine is attached to a primary carbon (-CH₂Br), this carbon is directly bonded to a fully substituted quaternary center (C1 of the cyclopentane ring).
During a standard bimolecular nucleophilic substitution (Sₙ2), the transition state requires the nucleophile to approach from the backside of the C-Br bond. The bulky cyclopentane ring and the C1-methyl group create severe steric hindrance, drastically increasing the activation energy and rendering Sₙ2 reactions exceptionally slow.
To overcome this kinetic barrier, synthetic workflows must either:
-
Bypass Sₙ2 via Organometallics: Convert the bromide into a nucleophile via the oxidative addition of magnesium (Grignard reagent). The resulting organomagnesium species readily attacks unhindered electrophiles (like aldehydes), entirely circumventing the steric block.
-
Force Sₙ2 Thermodynamically: Utilize highly reactive nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to force the etherification process.
Synthetic Workflows
The divergence of 1-(bromomethyl)-1-methylcyclopentane into various fragrance classes is mapped below.
Fig 1. Synthetic pathways of 1-(bromomethyl)-1-methylcyclopentane in fragrance chemistry.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high-fidelity synthesis in chemical development labs.
Protocol A: Synthesis of Floral Alcohols via Grignard Addition
Objective: Bypass neopentyl steric hindrance to synthesize tertiary fragrance alcohols.
-
Initiation: In an oven-dried, argon-purged flask, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF. Add 5% of the total 1-(bromomethyl)-1-methylcyclopentane (1.0 eq) volume.
-
Self-Validation: The disappearance of the violet iodine color and the onset of localized boiling (exotherm) confirms the oxidative addition has successfully initiated.
-
-
Reagent Formation: Add the remaining bromide dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 2 hours at room temperature.
-
Self-Validation: The solution will transition to a cloudy, greyish-brown, and the magnesium turnings will be mostly consumed, validating the formation of the active organomagnesium species.
-
-
Carbonyl Addition: Cool the flask to 0 °C. Add the target aldehyde/ketone (0.9 eq) dissolved in THF dropwise. Warm to room temperature and stir for 4 hours.
-
Quenching & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation: FTIR analysis of the crude product must show the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
-
Protocol B: High-Temperature Williamson Etherification
Objective: Synthesize woody/ambery cyclopentyl-alkyl ethers.
-
Deprotonation: In a dry flask under argon, suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF. Slowly add the target alcohol (1.2 eq) at 0 °C. Stir for 30 minutes until H₂ evolution ceases.
-
Alkylation: Add 1-(bromomethyl)-1-methylcyclopentane (1.0 eq). Heat the reaction mixture to 90 °C for 18 hours.
-
Causality: The elevated temperature and polar aprotic solvent (DMF) are strictly required to overcome the high activation energy of the neopentyl Sₙ2 transition state.
-
-
Monitoring:
-
Self-Validation: Monitor via TLC (9:1 Hexanes:EtOAc). The reaction is progressing when the high-Rf bromide spot is consumed, yielding a slightly lower-Rf ether spot. GC-FID is required to quantify the exact conversion ratio due to the notoriously slow kinetics of neopentyl systems.
-
-
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMF, dry, and concentrate.
Structure-Odor Relationship (SOR) Data
The incorporation of the 1-methylcyclopentyl moiety drastically alters the olfactory profile of base molecules. The table below summarizes the qualitative shifts observed when this functional group is integrated into various fragrance classes [3].
| Compound Class | Representative Structure Motif | Olfactory Profile | Application / Note |
| Cyclopentylmethanols | 3-isopropyl-1-methylcyclopentylmethanol | Floral, green, lily-of-the-valley | Heart notes, floral bouquets |
| Cyclopentyl Ethers | 1-methylcyclopentyl-alkyl ethers | Woody, ambery, camphoraceous | Base notes, fixatives |
| Cyclopentanones | 2-pentylcyclopentanone | Floral, jasmine, lactonic | Synthetic jasmine replacers |
| Cyclopentyl Esters | 1-methylcyclopentylmethyl acetate | Fruity, hesperidic, fresh | Top notes |
References
-
National Center for Biotechnology Information. "1-(Bromomethyl)-1-methylcyclopentane | C7H13Br | CID 65438917." PubChem Database. Available at:[Link]
-
Wawrzenczyk, C., et al. "Synthesis and Odor Characteristics of Some Cyclopentane Derivatives." Perfumer & Flavorist. Available at:[Link]
-
Leffingwell, J. C. "Chiral Chemistry in Flavors & Fragrances." Leffingwell & Associates. Available at: [Link]
Application Notes & Protocols: Catalytic Cycloalkylation of Phenol with 1-Methylcyclopentene
Abstract: The alkylation of phenols is a cornerstone of industrial organic synthesis, yielding high-value intermediates for a vast array of products including antioxidants, resins, surfactants, and pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for the catalytic cycloalkylation of phenol with 1-methylcyclopentene, a reaction that produces mono- and di-substituted methylcyclopentyl phenols. These products are valuable precursors for creating advanced polymer additives and specialty chemicals. We will delve into the underlying reaction mechanisms, provide a rationale for catalyst selection, and present two distinct, field-proven protocols using both heterogeneous and homogeneous catalysts. This document is intended for researchers, chemists, and process development professionals seeking to implement or optimize this important C-C bond-forming reaction.
Theoretical Background and Reaction Mechanism
The cycloalkylation of phenol with 1-methylcyclopentene is a classic example of a Friedel-Crafts alkylation, which falls under the broader category of electrophilic aromatic substitution. The reaction requires an acid catalyst to proceed efficiently.
Causality of Mechanism: The core principle involves the activation of the alkylating agent (1-methylcyclopentene) by the acid catalyst to generate a reactive electrophile, a tertiary carbocation. This carbocation is then attacked by the electron-rich phenol ring.
-
Carbocation Formation: The acid catalyst (H⁺) protonates the double bond of 1-methylcyclopentene. This protonation occurs at the less substituted carbon, following Markovnikov's rule, to form the more stable tertiary carbocation (1-methylcyclopentyl cation). This step is crucial as the olefin itself is not electrophilic enough to react with the phenol ring.
-
Electrophilic Attack: The highly activated phenol ring, with its electron-donating hydroxyl group (-OH), acts as a nucleophile. The ortho and para positions are electronically enriched and attack the carbocation. This results in the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (e.g., another phenol molecule or the conjugate base of the catalyst) removes a proton from the carbon atom that formed the new bond with the cycloalkyl group. This step restores the aromaticity of the ring, yielding the final alkylated phenol product.
A potential side reaction is O-alkylation, where the oxygen atom of the hydroxyl group acts as the nucleophile to form an alkyl phenyl ether.[4][5][6] While C-alkylation is thermodynamically more stable and generally favored, O-alkylation can be a kinetically favored initial product, which can then rearrange to the C-alkylated product under certain conditions.[5][7]
Caption: Figure 2: A self-validating workflow for synthesis and analysis.
Protocol 1: Cycloalkylation using Heterogeneous Catalyst KU-23
This protocol leverages a robust, reusable solid acid catalyst under moderate conditions, making it highly suitable for standard laboratory synthesis. [8][9][10] Materials and Reagents:
-
Phenol (≥99%)
-
1-Methylcyclopentene (≥95%)
-
KU-23 catalyst (sulfonated cation-exchange resin)
-
Toluene (Anhydrous)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Catalyst Preparation: If the catalyst is new, wash it with deionized water until neutral and dry it in an oven at 100-110°C for 4-6 hours before use.
-
Reaction Setup: To the three-necked flask equipped with a stirrer, condenser, and thermometer, add phenol (e.g., 0.1 mol, 9.4 g) and the KU-23 catalyst (10% by weight of phenol, 0.94 g).
-
Reactant Addition: Heat the mixture to the desired reaction temperature of 110°C with stirring. [8][9]4. Alkylation: Once the temperature is stable, add 1-methylcyclopentene (0.1 mol, 8.2 g) dropwise from the dropping funnel over 30 minutes.
-
Reaction Time: Maintain the reaction at 110°C for 5 hours, monitoring the progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). [8][9]6. Workup - Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of toluene to dissolve the mixture and separate the solid catalyst by filtration. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 50 mL of 10% NaOH solution (to remove unreacted phenol), 50 mL of deionized water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to isolate the methylcyclopentyl phenol isomers.
Protocol 2: Cycloalkylation using Homogeneous Catalyst Aluminum Phenolate
This protocol uses a traditional homogeneous catalyst and requires more stringent conditions, including the use of an autoclave for reactions above the solvent's boiling point. [8][11] Materials and Reagents:
-
Phenol (≥99%)
-
1-Methylcyclopentene (≥95%)
-
Aluminum turnings or powder
-
Hydrochloric Acid (HCl) solution (10% v/v)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
Equipment:
-
High-pressure stainless-steel autoclave with magnetic stirring and temperature control
-
Standard laboratory glassware for workup (as in Protocol 1)
Procedure:
-
Catalyst Generation (In Situ): The aluminum phenolate catalyst is often prepared within the reaction vessel. This step should be performed with caution in a well-ventilated fume hood.
-
Reaction Setup: Charge the autoclave with phenol (e.g., 0.2 mol, 18.8 g) and aluminum catalyst (20% by weight of phenol, 3.76 g). [8][11]3. Inert Atmosphere: Seal the autoclave, purge it with nitrogen gas 2-3 times to remove air, and then pressurize with nitrogen.
-
Alkylation: Begin stirring and heat the mixture to 260°C. [8][11]Once the temperature is stable, introduce 1-methylcyclopentene (0.1 mol, 8.2 g). Note the 2:1 molar ratio of phenol to olefin used in this specific literature procedure. [8][11]5. Reaction Time: Maintain the reaction at 260°C for 5 hours under constant stirring. [8][11]6. Workup - Quenching: After 5 hours, cool the autoclave to room temperature and carefully vent the pressure. Transfer the reaction mixture to a beaker containing 100 mL of toluene.
-
Workup - Catalyst Destruction: Slowly and carefully add 10% HCl solution to the mixture with stirring to decompose the aluminum phenolate catalyst and neutralize the mixture.
-
Workup - Extraction: Transfer the entire mixture to a separatory funnel. The layers will separate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying, Concentration, and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate via rotary evaporation, and purify by vacuum distillation as described in Protocol 1.
Data Summary and Characterization
The yield and selectivity of the reaction are highly dependent on the chosen conditions. The following table summarizes representative results from the literature for the protocols described.
| Parameter | Protocol 1 (KU-23) | Protocol 2 (Aluminum Phenolate) | Reference |
| Catalyst | KU-23 | Aluminum Phenolate | [8][11] |
| Temperature | 110°C | 260°C | [8][11][9] |
| Duration | 5 hours | 5 hours | [8][11][9] |
| Phenol:Olefin Ratio | 1:1 | 2:1 | [8][11][9] |
| Catalyst Loading | 10 wt% (of phenol) | 20 wt% (of phenol) | [8][11][9] |
| Target Product Yield | 71.2% | 44.3% | [8][11] |
| Selectivity | 92.8% | 87.6% | [8][11] |
Product Characterization Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for separating and identifying the ortho- and para-isomers and quantifying the reaction conversion and selectivity.
-
Sample Preparation: Dilute a small aliquot (approx. 10 mg) of the crude or purified product mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness. [12][13] * Injector: 275°C, Splitless mode. [13] * Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min. [12][13] * Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 300°C (hold for 5 min). [12][13] * MS Detector: Transfer line at 300°C, ion source at 230°C, electron ionization (EI) at 70 eV. Scan range of m/z 40-450. [13]* Structural Confirmation: The identity of the product isomers is confirmed by their mass spectra and retention times. Further confirmation is achieved using ¹H and ¹³C NMR and IR spectroscopy , which provide definitive structural information. [8][11][9][10]
-
References
-
Alkylphenols to phenol and olefins by zeolite catalysis: a pathway to valorize raw and fossilized lignocellulose. Green Chemistry (RSC Publishing). Available at: [Link]
-
Phenol Alkylation with 1-Octene on Solid Acid Catalysts. ACS Publications. Available at: [Link]
-
Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Phenol Alkylation Plant. SL-TECH. Available at: [Link]
-
Phenol - Wikipedia. Wikipedia. Available at: [Link]
-
O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. Available at: [Link]
-
Acid-catalysed alkylation of phenol, and subsequent HDO to obtain bi- or poly-cycloalkanes or high-density biofuels. ResearchGate. Available at: [Link]
-
Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. MDPI. Available at: [Link]
-
Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. IDEAS/RePEc. Available at: [Link]
-
Phenol Alkylation Plant. SL-TECH. Available at: [Link]
-
Alkylphenols to phenol and olefins by zeolite catalysis: A pathway to valorize raw and fossilized lignocellulose. ResearchGate. Available at: [Link]
-
Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene. ResearchGate. Available at: [Link]
-
Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. MDPI. Available at: [Link]
-
Industrial catalytic processes—phenol production. ResearchGate. Available at: [Link]
-
Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. Lidsen Publishing Inc.. Available at: [Link]
-
Optimization of the catalytic cycloalkylation process of phenol with 1-methylcyclopentene. World of Petroleum Products. Available at: [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]
-
Alkylation of phenol: a mechanistic view. PubMed - NIH. Available at: [Link]
-
Optimization of the catalytic cycloalkylation process of phenol with 1-methylcyclopentene. ResearchGate. Available at: [Link]
-
Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS. PMC - NIH. Available at: [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. Available at: [Link]
-
Alkylation of phenol with olefins in the presence of catalysts based on mesoporous aromatic frameworks. ResearchGate. Available at: [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). OIV. Available at: [Link]
- US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates. Google Patents.
-
Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene. Scientific Research Publishing. Available at: [Link]
-
Alkylation of phenol: a mechanistic view. Semantic Scholar. Available at: [Link]
-
RESEARCH OF CATALYTIC CYCLOALKYLATION REACTION OF PHENOL WITH METHYLCYCLENES ON CONTINUOUSLY OPERATING INSTALLATIONS. Azerbaijan Chemical Journal. Available at: [Link]
-
2-hydroxymethyl-2-cyclopentenone. Organic Syntheses Procedure. Available at: [Link]
-
A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]
- US7279605B2 - Synthesis of cyclopentenones. Google Patents.
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- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Mechanistic Causality: The Roots of Selectivity and Side Reactions
Welcome to the Technical Support Center for the selective bromination of methylcyclopentane. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the nuances of free-radical halogenation.
While the bromination of methylcyclopentane is a textbook example of regioselectivity, scaling this reaction in the laboratory often introduces complex side reactions, including polybromination, off-target isomer formation, and spontaneous dehydrohalogenation. This center provides mechanistic insights, quantitative data, and field-proven troubleshooting protocols to ensure high-yield, self-validating workflows.
To troubleshoot effectively, we must first understand the thermodynamic and kinetic forces governing this reaction. Free-radical bromination is highly selective due to its endothermic propagation step (hydrogen abstraction by the bromine radical). According to the Hammond Postulate, this creates a "late" transition state that closely resembles the radical intermediate[1]. Consequently, the activation energy required to break a C-H bond is heavily dependent on the stability of the resulting carbon radical[2].
Because the tertiary radical is exceptionally stable, bromination occurs almost exclusively at the tertiary carbon, yielding 1-bromo-1-methylcyclopentane as the major product[3]. However, this highly substituted product is sterically hindered and thermodynamically primed for elimination side reactions[4].
Reaction pathways in the bromination of methylcyclopentane highlighting major and side products.
Quantitative Selectivity Data
The table below summarizes the relative reactivity of the different C-H bonds in methylcyclopentane during free-radical bromination at standard conditions.
| C-H Bond Type | Relative Reactivity (Bromination) | Radical Stability | Expected Substitution Product |
| Primary (1°) | 1 | Least Stable | (Bromomethyl)cyclopentane (Trace) |
| Secondary (2°) | 82 | Moderately Stable | 1-Bromo-2/3-methylcyclopentane (Minor) |
| Tertiary (3°) | 1640 | Most Stable | 1-Bromo-1-methylcyclopentane (Major) |
Data derived from the relative rate of radical bromination[5].
Troubleshooting Guides & FAQs
Q1: My GC-MS shows a significant peak for 1-methylcyclopentene instead of my desired bromide. What went wrong? A1: You are observing dehydrohalogenation. 1-bromo-1-methylcyclopentane is a tertiary alkyl halide. Tertiary halides form highly stable carbocations, making them exceptionally susceptible to E1 and E2 elimination pathways[4]. If your reaction mixture is exposed to excessive heat during solvent removal, or if trace basic impurities (even water) are present during workup, the compound will eliminate HBr to form the thermodynamically stable Zaitsev product, 1-methylcyclopentene[6][7]. Fix: Never apply heat during the concentration of the organic layer. Perform solvent removal and fractional distillation under high vacuum to artificially lower the boiling point.
Q2: I am seeing contamination with secondary bromides (e.g., 1-bromo-2-methylcyclopentane). How do I improve regioselectivity? A2: While the intrinsic selectivity for the tertiary position is ~1640:82 over the secondary position[5], excessive thermal energy can provide enough kinetic energy to overcome the activation barrier for secondary C-H abstraction[8]. Furthermore, high local concentrations of molecular bromine ( Br2 ) can lead to off-target halogenation. Fix: Switch your bromine source from liquid Br2 to N-Bromosuccinimide (NBS). NBS provides a low, steady-state concentration of Br2 in the solution, which kinetically favors the most stable radical pathway[3]. Strictly control your reflux temperature.
Q3: Why did my purified 1-bromo-1-methylcyclopentane turn brown after sitting in the chemical cabinet for a week? A3: The brown discoloration is a visual self-validation of product degradation. Tertiary bromides slowly decompose at room temperature, releasing hydrobromic acid (HBr). The released HBr auto-catalyzes further elimination, and the free bromine causes the brown tint[8]. Fix: Store the compound in a light-proof container at -20°C. To break the degradation cycle, store the liquid over a stabilizer, such as silver wool, which acts as an HBr scavenger[8].
Q4: How can I prevent polybromination (di- and tri-brominated side products)? A4: Polybromination occurs when your newly formed monobrominated product competes with the unreacted methylcyclopentane for bromine radicals. Fix: Alter your stoichiometry. Run the reaction with an excess of methylcyclopentane (using it as both reactant and co-solvent). Stop the reaction at 70-80% conversion. It is much easier to distill off unreacted starting material than to separate polybrominated heavy ends.
Standard Operating Procedure: Selective NBS Bromination
To mitigate the side reactions discussed above, we recommend the following self-validating protocol utilizing NBS and AIBN.
Objective: Synthesize 1-bromo-1-methylcyclopentane while suppressing secondary bromination and thermal elimination.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve an excess of methylcyclopentane (1.5 eq) and N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous carbon tetrachloride ( CCl4 )[3].
-
Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 eq). Heat the mixture to a gentle reflux. Causality: AIBN initiates the radical chain at a lower, more controlled temperature than UV light alone, preventing thermal override of selectivity.
-
Propagation & Visual Validation: Allow the reaction to proceed. Self-Validating Cue: NBS is denser than the solvent and sits at the bottom. As the reaction progresses, it is converted into succinimide, which is less dense and will float to the surface. The reaction is complete when all solid has floated to the top.
-
Aqueous Workup: Cool the reaction to 0°C in an ice bath to fully precipitate the succinimide byproduct, then filter[3]. Wash the organic filtrate with ice-cold water and brine to remove trace acidic byproducts. Dry the organic layer over anhydrous Na2SO4 .
-
Cold Concentration: Concentrate the solvent in vacuo using a cold water bath (10°C - 15°C). Causality: Applying heat here is the #1 cause of E1 elimination to 1-methylcyclopentene[6].
-
Purification: Purify the crude mixture via fractional distillation under high vacuum. The high vacuum allows the tertiary bromide to distill at a low temperature, preserving its structural integrity[8].
Step-by-step experimental workflow for the NBS-mediated bromination of methylcyclopentane.
References
-
AskFilo. "Select the structure of the major product formed in the reaction: Methylcyclopentane..." AskFilo,[Link]
-
Vaia. "The relative rate of radical bromination is 1: 82: 1640 for 1..." Vaia,[Link]
-
Master Organic Chemistry. "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." Master Organic Chemistry,[Link]
-
University of Calgary. "Ch4 : Radical halogenation of Alkanes - Chemistry." University of Calgary,[Link]
-
Pearson+. "Predict the products and mechanisms of the following reactions." Pearson+,[Link]
-
AskFilo. "The image shows a reaction sequence starting with methylcyclopentane." AskFilo,[Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Select the structure of the major product formed in the reaction: Methyl.. [askfilo.com]
- 3. 1-Bromo-1-methylcyclopentane|CAS 19872-99-2 [benchchem.com]
- 4. Predict the products and mechanisms of the following reactions. W... | Study Prep in Pearson+ [pearson.com]
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- 6. 1-Bromo-1-methylcyclopentane|CAS 19872-99-2 [benchchem.com]
- 7. The image shows a reaction sequence starting with methylcyclopentane. The.. [askfilo.com]
- 8. 1-Bromo-2-methylcyclopentane | 31201-11-3; 3814-30-0 | Benchchem [benchchem.com]
Troubleshooting low yields in Grignard reactions with hindered alkyl halides
Technical Support Center: Troubleshooting Grignard Reactions with Hindered Alkyl Halides
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the notorious challenges of forming Grignard reagents from sterically hindered alkyl halides (e.g., tert-butyl, neopentyl, or adamantyl systems).
Diagnostic Decision Tree
Before diving into specific protocols, use the following logical workflow to identify the root cause of your low yields.
Fig 1: Diagnostic workflow for troubleshooting hindered Grignard reactions.
Core Troubleshooting Guide (FAQ)
Q1: My reaction with a tertiary alkyl halide won't initiate, even with heating. What is the mechanistic cause, and how do I force initiation? A: Initiation failure is primarily caused by a passivating layer of magnesium oxide (MgO) on the metal surface, which prevents the critical Single Electron Transfer (SET) from the magnesium to the alkyl halide[1][2]. Sterically hindered halides have a higher activation energy for this SET process, making them exceptionally sensitive to surface passivation[3].
The Solution: Do not rely solely on heat, which promotes side reactions. Instead, use chemical entrainment with 1,2-dibromoethane. Causality: 1,2-dibromoethane reacts rapidly with the passivated magnesium to form innocuous ethylene gas and magnesium bromide ( MgBr2 )[2][4]. This reaction chemically etches the MgO layer, exposing a highly reactive, pristine magnesium lattice that can readily undergo SET with your hindered substrate[2].
Protocol 1: Magnesium Activation via 1,2-Dibromoethane
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a strict argon atmosphere[2].
-
Add magnesium turnings (1.2–1.5 equivalents). Do not use fine magnesium powder, as the massive surface area can lead to uncontrollable, violent reactions[1].
-
Add just enough anhydrous Tetrahydrofuran (THF) to barely cover the turnings[2].
-
Inject 0.05 equivalents of pure 1,2-dibromoethane directly into the magnesium suspension[2].
-
Observation: Within minutes, you will observe the evolution of ethylene gas bubbles and slight localized cloudiness[2][4]. This visual cue confirms successful activation.
-
Once bubbling ceases, begin the slow, dropwise addition of your hindered alkyl halide solution.
Q2: My magnesium is consumed, but my yield is <20%. GC-MS shows mostly homocoupled products and alkenes. How do I prevent this? A: You are experiencing the two most common side reactions for hindered substrates: Wurtz-type coupling and E2 elimination[5]. Causality:
-
Wurtz Coupling: During the SET mechanism, highly reactive radical intermediates ( R∙ ) or the formed Grignard reagent ( RMgX ) react with unconsumed alkyl halide ( R−X ) to form a homocoupled dimer ( R−R )[5][6]. This is exacerbated by high local concentrations of the halide.
-
E2 Elimination: Because the carbon-magnesium bond in a hindered system is extremely bulky, it often acts as a strong base rather than a nucleophile, abstracting a β -proton from unreacted starting material to form an alkene[5].
The Solution: You must manipulate the kinetics. Wurtz coupling is a bimolecular side reaction dependent on the concentration of the alkyl halide[5]. By drastically increasing the solvent dilution and utilizing a syringe pump for ultra-slow addition (e.g., over 2–4 hours), you keep the steady-state concentration of the unreacted halide near zero, favoring the desired magnesium insertion[1][5]. Additionally, maintaining a lower temperature (0°C to 10°C) suppresses the activation energy required for E2 elimination[5][6].
Q3: Standard magnesium insertion is failing completely due to extreme steric hindrance. Is there an alternative to direct insertion? A: Yes. When direct insertion fails, you must switch to a Halogen-Magnesium exchange strategy using Knochel's "Turbo-Grignard" reagent ( i -PrMgCl·LiCl)[5][7]. Causality: Standard Grignard reagents exist in solution as complex, unreactive polymeric aggregates governed by the Schlenk equilibrium[3][4]. Professor Paul Knochel discovered that adding stoichiometric Lithium Chloride (LiCl) breaks up these aggregates into highly soluble, highly reactive monomeric species[5][8]. This "Turbo" reagent performs a rapid, thermodynamically driven halogen-metal exchange with your hindered alkyl halide at low temperatures, completely bypassing the radical SET mechanism and avoiding both Wurtz coupling and E2 elimination[7][8].
Protocol 2: Halogen-Magnesium Exchange with Turbo-Grignard
-
Dissolve your hindered alkyl halide (1.0 eq) in anhydrous THF under argon and cool to -20°C.
-
Dropwise add a commercially available solution of i -PrMgCl·LiCl (1.1 eq) via syringe[7].
-
Stir the reaction at -20°C to 0°C. The exchange is typically complete within 1 to 3 hours, yielding your hindered Grignard reagent ready for immediate trapping with an electrophile[7][8].
Mechanistic Pathways
Understanding the competing pathways is critical for optimizing your reaction conditions.
Fig 2: Competing mechanistic pathways during the formation of hindered Grignard reagents.
Quantitative Data Summaries
Table 1: Solvent Selection Guide for Hindered Substrates The choice of solvent dictates the position of the Schlenk equilibrium and the solvating power of the reaction[3][5].
| Solvent | Solvating Power | Boiling Point | Recommendation for Hindered Halides |
| Diethyl Ether | Low | 34.6°C | Poor. Fails to stabilize bulky Grignard monomers; favors aggregation and precipitation[3][5]. |
| THF | High | 66.0°C | Excellent. Strong Lewis basicity stabilizes the Mg center, driving the reaction forward[3][5]. |
| 2-MeTHF | High | 80.2°C | Optimal. Offers similar stabilization to THF but allows for higher reflux temperatures if needed, and separates easily from water during workup. |
Table 2: Activation Method Comparison
| Activation Method | Mechanism of Action | Efficacy for Hindered Substrates | Byproducts |
| Iodine ( I2 ) | Forms reactive MgI2 salts[9] | Moderate | MgI2 |
| 1,2-Dibromoethane | Chemical etching of MgO layer[2] | High | Ethylene gas (escapes), MgBr2 [4] |
| Turbo-Grignard | Halogen-Metal Exchange[7] | Highest (Gold Standard) | Isopropyl halide[8] |
References
-
Alfa Chemistry. "Grignard Reaction - Alfa Chemistry: Preparation of Reagents." alfa-chemistry.com.1
-
Wikipedia. "Grignard reagent." wikipedia.org. 4
-
Benchchem. "Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis." benchchem.com. 2
-
Chemistry Stack Exchange. "Activation of Grignard reagent." stackexchange.com. 9
-
Benchchem. "Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides." benchchem.com. 5
-
National Institutes of Health (NIH). "In situ Grignard Metalation Method, Part II: Scope of the One‐Pot Synthesis of Organocalcium Compounds." nih.gov.6
-
ACS Publications. "Minimal Theoretical Description of Magnesium Halogen Exchanges." acs.org. 7
-
Thieme E-Books & E-Journals. "7.6. 16 Turbo-Grignard Reagents and Turbo-Hauser Bases." thieme-connect.de.8
-
Scribd. "Grignard Reaction Deep Dive." scribd.com. 3
Sources
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- 3. scribd.com [scribd.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In situ Grignard Metalation Method, Part II: Scope of the One‐Pot Synthesis of Organocalcium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Removal of Unreacted Starting Material
Introduction
In synthetic chemistry, the purity of a final compound is paramount. The presence of unreacted starting materials, by-products, or residual catalysts can significantly compromise the results of subsequent experiments, affect biological assays, and hinder regulatory approval in drug development.[1] Therefore, the effective removal of these impurities is a critical and often challenging step in the experimental workflow.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for the most common purification techniques. Our goal is to equip you with the knowledge to not only execute these methods but to understand the underlying principles, enabling you to make informed decisions and troubleshoot effectively when unexpected issues arise.
Part 1: Selecting the Right Purification Strategy
The first and most critical step is choosing the appropriate purification method. This decision depends heavily on the distinct physical and chemical properties of your desired product versus the unreacted starting materials and impurities.[2] A poorly chosen method can lead to low recovery, insufficient purity, or wasted time and resources.
The following decision tree provides a logical workflow for selecting an initial purification technique.
Caption: A workflow for selecting a primary purification technique.
Comparison of Common Purification Techniques
| Technique | Principle | Primary Application | Advantages | Limitations |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[3] | Purifying solid compounds.[4] | Can yield very pure material; scalable. | Requires the compound to be a stable solid; potential for low recovery.[5] |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[1][6] | Separating mixtures of solids or liquids with different polarities.[2] | Highly versatile; can separate complex mixtures and isomers.[5] | Can be time-consuming and solvent-intensive; may not be ideal for large-scale purification. |
| Distillation | Separation of liquids based on differences in their boiling points.[7] | Purifying liquids from non-volatile solids or other liquids with significantly different boiling points.[8] | Effective for large volumes; relatively simple setup. | Requires a significant difference in boiling points; not suitable for heat-sensitive compounds (unless under vacuum).[9] |
| Acid-Base Extraction | Difference in the solubility of acidic or basic compounds and their corresponding salt forms in immiscible aqueous and organic solvents.[10][11] | Removing acidic or basic impurities, or isolating acidic/basic products.[12] | Fast, simple, and uses inexpensive reagents. | Limited to compounds with ionizable functional groups; risk of emulsion formation. |
Part 2: Technique-Specific Troubleshooting & FAQs
This section provides detailed guidance for the four primary purification techniques.
A. Recrystallization
Recrystallization is a powerful technique for purifying non-volatile organic solids.[4] It relies on dissolving an impure solid in a hot solvent and allowing the pure compound to crystallize as the solution cools, leaving impurities behind in the "mother liquor".[3][13]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid, preventing nucleation. | 1. Concentrate: Gently heat the solution to evaporate some solvent, then cool again slowly.[14] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solvent line. This creates microscopic scratches that provide a surface for crystal growth. 3. Seed: Add a tiny crystal of the pure product (a "seed crystal") to the solution to initiate crystallization.[5] |
| The compound "oils out" instead of forming crystals. | The saturation point of the solution is below the melting point of the compound. The solution is cooling too quickly. | 1. Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[14][15] 2. Slow the Cooling: Insulate the flask to ensure a very gradual temperature decrease.[5] 3. Change Solvents: Select a solvent with a lower boiling point.[14] |
| Low recovery of crystals. | Too much solvent was used initially. The product has significant solubility even in the cold solvent. Premature crystallization during filtration. | 1. Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.[16] 2. Maximize Cooling: Ensure the solution is thoroughly cooled in an ice-water bath to minimize the product's solubility.[17] 3. Reduce Transfers: Minimize the number of transfers of the solution to avoid loss of material. |
| The recrystallized product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurity (co-crystallization). The cooling was too rapid, trapping impurities. | 1. Repeat: Perform a second recrystallization with the purified crystals.[14] 2. Change Solvents: Find a different solvent system where the solubility difference between the product and impurity is more pronounced.[14] 3. Slow Down: Ensure the solution cools as slowly as possible without disturbance.[18] |
| Crystals form in the funnel during hot filtration. | The solution cools prematurely upon contact with the cooler funnel and filter paper. | 1. Pre-heat: Heat the funnel and filter flask in an oven or by pouring hot solvent through them immediately before filtration.[14] 2. Use a Stemless Funnel: This reduces the surface area where crystals can form and cause a clog.[15] 3. Keep it Hot: Keep the solution at or near its boiling point during the filtration process.[15] |
-
Q1: What are the characteristics of a good recrystallization solvent?
-
A1: An ideal solvent should:
-
Completely dissolve the compound when hot but have poor solubility for it when cold.[14]
-
Either not dissolve the impurities at all (so they can be filtered off hot) or dissolve them very well even when cold (so they remain in the mother liquor).[14]
-
Not react with the compound being purified.[14]
-
Be sufficiently volatile to be easily removed from the purified crystals.[14][19]
-
-
-
Q2: What is the purpose of washing the final crystals with a small amount of ice-cold solvent?
-
Q3: When should I use a binary (two-solvent) recrystallization system?
-
A3: A binary system is useful when no single solvent has the ideal solubility properties. The technique involves dissolving the compound in a small amount of a "good" hot solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Cooling this mixture then allows for crystallization. The two solvents must be miscible.[21]
-
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of small amounts of your crude product in different solvents.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[17][18] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any remaining impurities.[20]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator or vacuum oven.[2]
B. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[6] It is exceptionally useful for separating components of a mixture with different polarities.[1]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation (overlapping bands). | The solvent system (eluent) is not optimized. The column was packed improperly, leading to channels. The column was overloaded with the sample. | 1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to find a solvent system that gives a clear separation of components, aiming for an Rf value of ~0.2-0.4 for the desired compound.[2] 2. Repack Column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.[6] 3. Reduce Sample Load: Use a smaller amount of crude material. A general rule is 1g of sample per 20-100g of silica gel. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound. | 1. Increase Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[2] |
| Cracks or channels appear in the stationary phase. | The column ran dry. Heat was generated upon adding a polar eluent to a dry-packed column. | 1. Maintain Solvent Level: Never let the solvent level drop below the top of the stationary phase.[22] 2. Use Wet Packing: Pack the column using a slurry method to dissipate heat and ensure a uniform bed.[6] |
| High backpressure. | The stationary phase particles are too fine. A frit or outlet is clogged. | 1. Check Particle Size: Ensure you are using silica gel with the appropriate mesh size for flash chromatography. 2. Filter Solvents: Use filtered solvents to avoid introducing particulate matter. 3. Check Apparatus: Ensure the column outlet and frits are not blocked.[6] |
-
Q1: How do I choose the stationary and mobile phases?
-
A1: For normal-phase chromatography, the stationary phase is polar (e.g., silica gel, alumina) and the mobile phase is non-polar (e.g., hexanes, ethyl acetate).[1] Non-polar compounds will elute first, while polar compounds will be retained longer. The choice is based on the polarity of the compounds you wish to separate. Reverse-phase chromatography uses a non-polar stationary phase and a polar mobile phase.
-
-
Q2: Why is it crucial to run a TLC before column chromatography?
-
Q3: What is the difference between isocratic and gradient elution?
-
A3: In isocratic elution , the composition of the mobile phase remains constant throughout the entire separation. In gradient elution , the polarity of the mobile phase is gradually increased over time. A gradient is often used for complex mixtures containing compounds with a wide range of polarities.
-
-
Select Eluent: Using TLC, determine a solvent system that provides good separation and moves the desired compound to an Rf of ~0.2-0.4.
-
Prepare Slurry: In a beaker, mix the silica gel with the initial eluent to form a consistent, bubble-free slurry.
-
Pack Column: Clamp the column vertically. Add a small amount of eluent, then pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Add Sand: Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully apply it to the sand layer.
-
Elute: Carefully add the eluent to the column, ensuring not to disturb the top layer. Apply pressure (e.g., with a hand pump) to achieve a steady flow.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
C. Distillation
Distillation separates components from a liquid mixture based on differences in their boiling points.[8] The liquid is heated to its boiling point, the vapor is condensed back into a liquid, and then collected in a separate receiver.[8]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Bumping" (violent, uneven boiling). | Superheating of the liquid due to a lack of nucleation sites. | 1. Add Boiling Chips: Add fresh boiling chips or a stir bar to the distilling flask before heating. Never add them to a hot liquid. 2. Ensure Stirring: If using a stir bar, ensure it is spinning at a steady rate. |
| Distillation temperature is unstable or too low. | Improper placement of the thermometer. Heating is too rapid or uneven. | 1. Position Thermometer Correctly: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. 2. Control Heating: Heat the flask slowly and evenly. Use a heating mantle with a controller for best results. |
| In vacuum distillation, the desired boiling point is not reached. | There is a leak in the system. The vacuum pump is not strong enough. | 1. Check all Connections: Ensure all glass joints are properly sealed and greased. Check all tubing for cracks. 2. Verify Vacuum: Use a manometer to measure the pressure and ensure it matches the expected level for your pump. |
-
Q1: When should I use simple, fractional, or vacuum distillation?
-
A1:
-
Simple Distillation: Use for separating liquids with boiling point differences greater than 50-100°C, or for separating a liquid from a non-volatile solid.[9]
-
Fractional Distillation: Use for separating liquids with closer boiling points (<50-100°C). The fractionating column provides a large surface area for repeated vaporization-condensation cycles, enhancing separation.[8]
-
Vacuum Distillation: Use for compounds that have very high boiling points (>150-200°C) or are thermally unstable and would decompose at their atmospheric boiling point.[23] Lowering the pressure lowers the boiling point.[8]
-
-
-
Q2: What is the purpose of the water-cooled condenser?
-
A2: The condenser provides a cold surface that causes the hot vapor traveling from the distillation flask to condense back into a liquid, which can then be collected as the purified distillate.
-
-
Q3: Why should a distillation flask never be heated to dryness?
-
A3: Heating a flask to dryness can cause the residue to overheat, potentially leading to decomposition and the formation of explosive peroxides, especially with ethers. It can also cause the glassware to crack.
-
-
Assemble Apparatus: Clamp a round-bottom flask to a ring stand over a heating mantle. Add the liquid to be distilled (no more than two-thirds full) and a few boiling chips.
-
Attach Head: Attach a three-way distilling head to the flask. Place a thermometer in the top opening, ensuring the bulb is correctly positioned.
-
Connect Condenser: Attach a condenser to the side-arm of the head. Connect the lower water inlet to the cold water tap and the upper outlet to the drain.
-
Place Receiving Flask: Place a collection flask at the end of the condenser to collect the distillate.
-
Begin Heating: Turn on the cooling water, then begin to gently heat the distilling flask.
-
Collect Distillate: Collect the liquid that distills over at a constant temperature (the boiling point of the substance).
-
Stop Distillation: Stop the distillation before the flask boils to dryness.
D. Acid-Base Extraction
This technique is a type of liquid-liquid extraction that separates compounds based on their acidic or basic properties.[10] By converting an acid or base into its water-soluble salt form, it can be moved from an organic solvent layer to an aqueous layer.[10][24]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| An emulsion forms (a stable suspension of the two layers). | Vigorous shaking of the separatory funnel. Presence of soap-like impurities. | 1. Be Patient: Allow the funnel to stand undisturbed for some time. 2. Add Brine: Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion.[2] 3. Gentle Inversion: Instead of vigorous shaking, gently invert the funnel several times to mix the layers. |
| Unsure which layer is aqueous and which is organic. | The densities of the two solvents are unknown or similar. | 1. The "Drop Test": Add a few drops of water to the funnel. The layer that the drops join is the aqueous layer. 2. Check Densities: Most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water and will be the bottom layer. Most non-halogenated solvents (e.g., diethyl ether, ethyl acetate) are less dense and will be the top layer. |
| Poor recovery of the desired compound. | Incomplete acid-base reaction. The salt form has some solubility in the organic layer. An insufficient number of extractions were performed. | 1. Check pH: Use pH paper to test the aqueous layer and ensure the acid-base reaction has gone to completion. 2. Perform Multiple Extractions: It is more efficient to perform three small extractions than one large one.[24] 3. Back-Extraction: After isolating the desired compound, "back-extract" it into a fresh portion of organic solvent to recover any material that was physically trapped in the aqueous layer. |
-
Q1: What is the fundamental principle of acid-base extraction?
-
A1: Neutral organic compounds are typically soluble in organic solvents and insoluble in water. When an organic acid is treated with an aqueous base, it is deprotonated to form a charged salt. This salt is now ionic and therefore soluble in the aqueous layer. Similarly, an organic base can be protonated by an aqueous acid to form a water-soluble salt. This allows for their selective removal from the organic layer.[11]
-
-
Q2: Why is it important to vent the separatory funnel?
-
A2: Venting is crucial, especially when using a volatile solvent like diethyl ether or when performing an extraction with sodium bicarbonate, which reacts with acid to produce CO₂ gas. Failure to vent can lead to a dangerous pressure buildup inside the funnel.
-
-
Q3: Why is a final brine wash often performed on the organic layer?
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the funnel. Stopper the funnel, invert it, and vent immediately. Gently mix the layers by inverting the funnel several times, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower aqueous layer (which now contains the salt of the acidic starting material) into a beaker.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid.[2]
-
Brine Wash: Wash the organic layer with a single portion of brine.[2]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter to remove the drying agent, and remove the solvent under reduced pressure to yield the purified neutral product.[2]
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SOP: CRYSTALLIZATION. (n.d.). Columbia University. Retrieved March 14, 2026, from [Link]
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Recrystallization. (n.d.). University of California, Los Angeles. Retrieved March 14, 2026, from [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Habib University. Retrieved March 14, 2026, from [Link]
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Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). University of Saskatchewan. Retrieved March 14, 2026, from [Link]
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TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved March 14, 2026, from [Link]
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Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.. Retrieved March 14, 2026, from [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). ReAgent. Retrieved March 14, 2026, from [Link]
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Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved March 14, 2026, from [Link]
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Methods of Purification of Organic Compounds. (2026, March 2). CK-12 Foundation. Retrieved March 14, 2026, from [Link]
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Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved March 14, 2026, from [Link]
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What is the Distillation Process?. (2024, July 3). ReAgent. Retrieved March 14, 2026, from [Link]
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Recrystallization - Part 2. (n.d.). University of California, Los Angeles. Retrieved March 14, 2026, from [Link]
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4 Common Mistakes to Avoid in HPLC. (n.d.). Chromatography Today. Retrieved March 14, 2026, from [Link]
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What are the methods of separation and purification of organic compounds?. (2024, June 19). Stanford Chemicals. Retrieved March 14, 2026, from [Link]
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Distillation. (2024). EBSCO. Retrieved March 14, 2026, from [Link]
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Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved March 14, 2026, from [Link]
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Purification Methods of Organic Compounds. (2021, September 6). Research and Reviews. Retrieved March 14, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). ES Industries. Retrieved March 14, 2026, from [Link]
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recrystallization.pdf. (n.d.). Wellesley College. Retrieved March 14, 2026, from [Link]
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Recrystallization-1.pdf. (n.d.). Swarthmore College. Retrieved March 14, 2026, from [Link]
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What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. Retrieved March 14, 2026, from [Link]
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Methods of Purification of Organic Compounds. (n.d.). NCERT. Retrieved March 14, 2026, from [Link]
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Common Mistakes Labs Make With Their HPLC Equipment. (2023, May 18). Conquer Scientific. Retrieved March 14, 2026, from [Link]
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5: Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
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Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc.. Retrieved March 14, 2026, from [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved March 14, 2026, from [Link]
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Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved March 14, 2026, from [Link]
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How To: Purify by Distillation. (n.d.). University of Rochester. Retrieved March 14, 2026, from [Link]
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Acid–base extraction. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
-
Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester. Retrieved March 14, 2026, from [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved March 14, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved March 14, 2026, from [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved March 14, 2026, from [Link]
-
Acid-Base Extraction Definition. (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). ResearchGate. Retrieved March 14, 2026, from [Link]
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Blog.chembark.com. Retrieved March 14, 2026, from [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
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Validation & Comparative
Alternative reagents for the synthesis of 1-methylcyclopentyl derivatives
As a Senior Application Scientist, selecting the optimal reagent for the synthesis of 1-methylcyclopentyl derivatives requires a deep understanding of the underlying mechanistic chemistry. The 1-methylcyclopentyl moiety is a highly valued structural motif in medicinal chemistry, frequently utilized as a bulky, hydrophobic protecting group or a metabolic soft-spot blocker in drug design.
The synthetic gateway to all 1-methylcyclopentyl derivatives (including ethers, esters, and alkenes) is the nucleophilic methylation of cyclopentanone to yield 1-methylcyclopentanol . However, this seemingly trivial transformation is notoriously problematic. This guide objectively compares alternative organometallic reagents to overcome the inherent limitations of traditional Grignard additions, providing field-proven protocols and causality-driven insights.
The Mechanistic Bottleneck: Enolization vs. Nucleophilic Addition
Cyclopentanone presents a unique challenge for nucleophilic addition. The α -protons of cyclopentanone are relatively acidic, and the carbonyl carbon is sterically hindered by the cyclic envelope conformation.
When a traditional Grignard reagent like methylmagnesium bromide ( MeMgBr ) is introduced, its high basicity often outcompetes its nucleophilicity[1]. Instead of attacking the carbonyl carbon, the Grignard reagent acts as a base, deprotonating the α -position to form an unreactive magnesium enolate. Upon aqueous workup, the enolate simply protonates back to the starting cyclopentanone, resulting in poor conversion rates and low yields of the desired 1-methylcyclopentanol[1].
To solve this, we must alter the transition state by utilizing alternative reagents that possess high oxophilicity (Lewis acidity) and low basicity . By strongly coordinating to the carbonyl oxygen, these metals increase the electrophilicity of the carbonyl carbon, drastically accelerating the rate of nucleophilic attack so that it outpaces deprotonation.
Mechanistic divergence in cyclopentanone methylation based on reagent choice.
Comparative Analysis of Alternative Reagents
To bypass the enolization pathway, three primary alternative reagent systems have been developed.
A. Organocerium Reagents (Imamoto's Reagent)
Generated in situ by the transmetalation of methyllithium ( MeLi ) or MeMgBr with anhydrous cerium(III) chloride ( CeCl3 ), organocerium reagents ( MeCeCl2 ) are highly oxophilic and practically non-basic[2]. The cerium strongly activates the carbonyl, allowing addition to easily enolizable ketones at −78∘C with near-quantitative yields[2]. The main drawback is the rigorous and time-consuming drying process required for CeCl3⋅7H2O , as trace water destroys the reagent.
B. Lanthanide-Salt Catalyzed Grignard ( LaCl3⋅2LiCl )
Developed by the Knochel group, this represents the modern industrial standard. Instead of stoichiometric transmetalation, a soluble lanthanum salt complex ( LaCl3⋅2LiCl ) is used as a catalyst (10-20 mol%) alongside standard MeMgBr [2]. The addition of lithium chloride breaks up the polymeric structure of LaCl3 , rendering it highly soluble in THF[2]. This method completely suppresses enolization, allows the reaction to run at a much warmer 0∘C , and provides 96-98% yields[2].
C. Organotitanium Reagents (Reetz Reagents)
Methyltitanium triisopropoxide ( MeTi(O-iPr)3 ) is characterized by exceptional chemoselectivity. While highly effective at preventing enolization, organotitanium reagents are generally more expensive to prepare at scale compared to the Knochel lanthanide catalysis method.
Performance Data Comparison
The following table summarizes the quantitative performance of these reagents specifically for the methylation of cyclopentanone.
| Reagent System | Catalyst / Additive | Reaction Temp | Enolization (Side-Product) | Isolated Yield | Scalability / Practicality |
| MeMgBr (Baseline) | None | 0∘C to RT | High (40-60%) | 35 - 55% | High, but poor efficiency |
| MeCeCl2 | Stoichiometric CeCl3 | −78∘C | < 5% | 90 - 95% | Moderate (Requires strict drying) |
| MeMgBr + LaCl3 | 10 mol% LaCl3⋅2LiCl | 0∘C | < 2% | 96 - 98% | Excellent (Industry Standard) |
| MeTi(O-iPr)3 | Stoichiometric Ti | −20∘C | < 5% | 85 - 90% | Low (High reagent cost) |
Self-Validating Experimental Protocols
For drug development professionals scaling up 1-methylcyclopentyl derivatives, the LaCl3⋅2LiCl -catalyzed protocol is the definitive choice due to its operational simplicity and high atom economy.
Protocol: LaCl3⋅2LiCl -Catalyzed Synthesis of 1-Methylcyclopentanol
Note: This protocol is a self-validating system. The solubility of the lanthanide complex and the absence of gas evolution (which would indicate enolization/deprotonation) serve as real-time visual confirmations of reaction integrity.
Materials:
-
Cyclopentanone (1.0 equiv, freshly distilled)
-
MeMgBr (1.1 equiv, 3.0 M in diethyl ether)
-
LaCl3⋅2LiCl solution (0.1 equiv, 0.6 M in THF)
-
Anhydrous THF
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Rigorous exclusion of moisture is critical to prevent the quenching of the Grignard reagent.
-
Substrate Loading: Add anhydrous THF (to achieve a 0.5 M substrate concentration) and cyclopentanone (1.0 equiv) to the flask.
-
Catalyst Introduction: Inject the LaCl3⋅2LiCl solution (10 mol%) at 23∘C . Stir for 30 minutes. Self-Validation Check: The solution must remain homogenous. If precipitation occurs, moisture has compromised the catalyst.
-
Cooling: Cool the reaction mixture to 0∘C using an ice-water bath.
-
Nucleophilic Addition: Add the MeMgBr solution (1.1 equiv) dropwise via syringe pump over 15 minutes. Self-Validation Check: Unlike standard Grignard additions, there should be minimal to no bubbling (methane gas), confirming that deprotonation (enolization) is successfully suppressed.
-
Completion & Quench: Stir for 1 hour at 0∘C . Quench the reaction by carefully adding saturated aqueous NH4Cl .
-
Workup: Extract the aqueous layer with diethyl ether ( 3× ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield 1-methylcyclopentanol (>96% yield)[2].
Step-by-step workflow for the LaCl3·2LiCl-catalyzed methylation of cyclopentanone.
Downstream Derivatization
Once 1-methylcyclopentanol is synthesized in high purity, it serves as the branching point for various 1-methylcyclopentyl derivatives:
-
1-Methylcyclopentyl Ethers/Esters: Achieved via standard SN1 pathways utilizing acid catalysis, or by coupling the tertiary alcohol with activated carboxylic acids.
-
1-Methylcyclopentene: Synthesized via acid-catalyzed dehydration (e.g., using p -TsOH). This alkene is a critical intermediate for further functionalization via hydroboration or epoxidation.
-
1-Methylcyclopentylamine Derivatives: Accessible via the Ritter reaction, treating 1-methylcyclopentanol with nitriles in the presence of strong acids (like H2SO4 ).
References
- Knochel, P. et al. "Solutions of anhydrous lanthanide salts and its preparation." US Patent US8470982B2, 2013.
-
Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1984. Available at:[Link]
Sources
Definitive Structural Elucidation of 1-(Bromomethyl)-1-methylcyclopentane: A Comparative Spectroscopic Guide
For researchers and drug development professionals, the precise structural elucidation of synthetic intermediates is a critical quality control step. 1-(Bromomethyl)-1-methylcyclopentane (CAS: 1461714-15-7; Formula: C₇H₁₃Br) is a highly specific cycloalkane derivative [1][2]. During its synthesis, side reactions or precursor impurities can easily yield structural isomers with identical molecular weights, such as 1-bromo-1-ethylcyclopentane or (bromomethyl)cyclohexane.
This guide objectively compares the spectroscopic profiles of these alternatives and provides a self-validating, multi-modal analytical workflow (GC-MS, NMR, and FT-IR) to definitively confirm the target structure.
Part 1: Comparative Spectroscopic Profiling of C₇H₁₃Br Isomers
Relying on a single analytical modality often leads to false positives. For example, Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the C₇H₁₃Br formula for all isomers but struggles to differentiate the exact carbon framework due to similar electron ionization (EI) fragmentation pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the mandatory alternative required to map spatial connectivity.
Table 1: Modality Comparison for Isomer Differentiation
| Analytical Feature | Target: 1-(Bromomethyl)-1-methylcyclopentane | Alternative A: 1-Bromo-1-ethylcyclopentane | Alternative B: (Bromomethyl)cyclohexane |
| Primary Challenge | Establishing quaternary C1 center | Differentiating ethyl vs. methyl groups | Ruling out ring expansion (cyclohexane) |
| ¹H NMR (-CH₃) | Singlet (~1.10 ppm) | Triplet (~0.90 ppm) | None (No methyl group) |
| ¹H NMR (-CH₂Br) | Singlet (~3.40 ppm) | None (Bromine directly on ring) | Doublet (~3.30 ppm) |
| ¹³C NMR (Quat. C) | Yes (~46.5 ppm, C1) | Yes (~70.0 ppm, C-Br) | No (Tertiary C-H only) |
| GC-MS Base Peak | m/z 97 [M-Br]⁺ | m/z 147 [M-C₂H₅]⁺ or 97 | m/z 97[M-Br]⁺ |
Causality Insight: The splitting patterns in ¹H NMR provide an immediate, self-validating logical system. A singlet for the methyl group proves it is attached to a carbon with zero protons (a quaternary center). A singlet for the bromomethyl group proves the same. If either appears as a doublet or triplet, the target structure is incorrect.
Part 2: High-Resolution GC-MS Methodology
Purpose: To establish the baseline molecular formula and confirm the presence of the halogen via its isotopic signature. Bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, creating a distinct doublet in the molecular ion region.
Step-by-Step Protocol
-
Sample Preparation: Dilute 1 µL of the neat synthetic product in 1.0 mL of GC-grade hexane to prevent detector saturation.
-
Injection: Inject 1 µL into the GC inlet operating at 250°C. Use a split ratio of 50:1 to ensure sharp chromatographic peaks.
-
Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven temperature program: 50°C hold for 1 min, ramp at 10°C/min to 250°C, and hold for 5 min.
-
Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 300.
Table 2: Expected GC-MS Fragmentation Data
| Fragment Ion | m/z Value | Relative Abundance | Structural Assignment |
| [M]⁺ (Molecular Ion) | 176 / 178 | ~5-10% (1:1 ratio) | C₇H₁₃⁷⁹Br / C₇H₁₃⁸¹Br |
| [M - Br]⁺ (Base Peak) | 97 | 100% | C₇H₁₃⁺ (Loss of bromine radical) |
| [M - CH₂Br]⁺ | 83 | ~40% | C₆H₁₁⁺ (Loss of bromomethyl radical) |
Part 3: Definitive 1D & 2D NMR Spectroscopy
Purpose: To definitively map the carbon skeleton. While aliphatic bromomethyl protons typically resonate around δ 3.4–4.7 ppm [3], 1D NMR alone cannot prove that the -CH₃ and -CH₂Br groups are attached to the same carbon. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to observe 2-bond and 3-bond couplings across the quaternary center.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Tube Loading: Transfer the solution to a standard 5 mm NMR tube. Causality Note: Ensure a minimum liquid height of 4 cm to maintain magnetic field homogeneity and prevent shimming errors.
-
1D Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay).
-
2D Acquisition: Run a standard ¹H-¹³C HMBC pulse sequence to map long-range scalar couplings.
Table 3: NMR Chemical Shift Assignments
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.10 | Singlet | 3H | -CH₃ |
| ¹H | 3.40 | Singlet | 2H | -CH₂Br |
| ¹H | 1.40 - 1.80 | Multiplets | 8H | Cyclopentane ring (C2-C5) |
| ¹³C | 46.5 | - | - | C1 (Quaternary) |
| ¹³C | 44.0 | - | - | -CH₂Br |
| ¹³C | 24.5 | - | - | -CH₃ |
Logical Decision Trees & Correlation Networks
To visualize the self-validating nature of this analytical workflow, the following diagrams map the logical differentiation of isomers and the specific 2D NMR correlations that prove the structure of 1-(Bromomethyl)-1-methylcyclopentane.
Caption: Logical ¹H NMR decision tree for differentiating C₇H₁₃Br structural isomers.
Caption: HMBC 2D NMR Correlation Network confirming the C1 quaternary center.
Part 4: Orthogonal Validation via ATR-FTIR
Purpose: To provide rapid, orthogonal confirmation of the carbon-halogen bond. While NMR proves the skeleton, FT-IR directly observes the vibrational frequency of the C-Br bond, ruling out misinterpretations of heavy-atom shielding effects.
Step-by-Step Protocol
-
Background Scan: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 1 drop of the neat liquid sample directly onto the ATR crystal. Causality Note: Ensure complete coverage of the sensor area to maximize the evanescent wave interaction and improve the signal-to-noise ratio.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans).
-
Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol and verify cleanliness with a subsequent background scan to prevent cross-contamination.
Table 4: Key FT-IR Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2850 - 2960 | Strong | Aliphatic C-H stretching (methyl and cyclopentane ring) |
| 1450 - 1465 | Medium | -CH₂- bending (scissoring) |
| 1375 | Weak/Medium | -CH₃ bending (umbrella mode) |
| 550 - 650 | Strong | C-Br stretching |
References
Comparative Kinetic Analysis of Nucleophilic Substitution in Brominated Cycloalkanes
As drug development increasingly relies on complex aliphatic ring systems to modulate pharmacokinetic properties, understanding the precise reactivity of cycloalkanes is non-negotiable. For application scientists and process chemists, the choice between a cyclopentyl, cyclohexyl, or cycloheptyl scaffold can dictate the success or failure of a synthetic route.
This guide provides an objective, data-driven comparison of the unimolecular ( SN1 ) and bimolecular ( SN2 ) substitution kinetics for bromocyclopentane, bromocyclohexane, and bromocycloheptane. By dissecting the steric and thermodynamic forces at play, we establish a predictive framework for cycloalkyl reactivity.
Mechanistic Causality: Why Ring Size Dictates Reactivity
The reactivity of bromocycloalkanes does not follow a linear trend with molecular weight. Instead, it is governed by the conformational geometry unique to each ring size.
The SN2 Steric Barrier
In an SN2 reaction, the nucleophile must execute a precise 180∘ backside attack relative to the carbon-bromine bond.
-
Bromocyclohexane: This substrate is notoriously sluggish in SN2 pathways. If the bromine is equatorial, the incoming nucleophile must approach from the axial trajectory, which is physically blocked by the 1,3-diaxial hydrogen atoms. If the bromine is axial, the transition state becomes excessively crowded[1].
-
Bromocyclopentane & Bromocycloheptane: The 5-membered ring exists in a flexible "envelope" conformation, while the 7-membered ring adopts a twist-chair. Both lack the rigid 1,3-diaxial barricades of cyclohexane, allowing significantly faster nucleophilic penetration.
The SN1 Thermodynamic Landscape (I-Strain Theory)
In SN1 solvolysis, the rate-determining step is the heterolytic cleavage of the C-Br bond to form a planar sp2 carbocation. Herbert C. Brown’s I-Strain (Internal Strain) theory perfectly predicts the relative rates[2]:
-
Bromocyclohexane: The sp3 ground state is a perfectly staggered, strain-free chair. Forcing one carbon into a planar sp2 geometry introduces severe torsional strain (eclipsing of adjacent C-H bonds). This high activation energy ( Ea ) drastically reduces the reaction rate[3].
-
Bromocyclopentane: The sp3 ground state already suffers from inherent torsional strain due to forced eclipsing interactions. Transitioning to a planar sp2 carbocation actually relieves some of this strain, lowering the Ea and accelerating the reaction[4].
Thermodynamic rationale for SN1 solvolysis rates based on I-Strain theory.
Quantitative Data Comparison
The following tables summarize the relative kinetic performance of the three primary bromocycloalkanes. Data is normalized to highlight the magnitude of the "cyclohexyl depression" effect.
Table 1: Relative SN2 Reaction Rates (Conditions: Nucleophilic substitution with I− in Acetone at 25°C)
| Substrate | Ring Size | Relative Rate | Conformational Constraint |
| Bromocyclopentane | 5 | ~ 1.5 | Low steric hindrance (Envelope) |
| Bromocyclohexane | 6 | ~ 0.01 | Severe 1,3-diaxial blocking (Chair) |
| Bromocycloheptane | 7 | ~ 1.0 | Moderate flexibility (Twist-chair) |
Table 2: Relative SN1 Solvolysis Rates (Conditions: Solvolysis in 80% aqueous ethanol at 25°C)[2]
| Substrate | Ring Size | Relative Rate | I-Strain Effect |
| Bromocyclopentane | 5 | 1.0 | Strain relief upon ionization |
| Bromocyclohexane | 6 | 0.01 | Strain introduction upon ionization |
| Bromocycloheptane | 7 | 1.0 | Relief of transannular strain |
Experimental Framework: Self-Validating Solvolysis Kinetics
To accurately measure the SN1 solvolysis rates of these substrates, researchers must employ a kinetic assay that prevents reverse reactions and accounts for solvent evaporation. The following titrimetric workflow is a self-validating system designed for high-fidelity data collection.
Causality-Driven Protocol
Step 1: Substrate Preparation & Equilibration
-
Action: Prepare a 0.100 M solution of the bromocycloalkane in 80% aqueous ethanol. Submerge the reaction flask in a precision water bath set to 50∘C±0.1∘C .
-
Causality: 80% ethanol provides the ideal balance of ionizing power (to stabilize the carbocation) and solubility (to keep the hydrophobic bromide in solution)[3]. Strict thermal control is mandatory because bromocyclohexane's sluggishness often tempts researchers to elevate temperatures, which risks triggering competitive E1/E2 elimination pathways.
Step 2: Kinetic Sampling & Quenching
-
Action: At precise intervals ( t=10,20,30,60,120 min ), withdraw a 5.0 mL aliquot and immediately inject it into an Erlenmeyer flask containing 20 mL of ice-cold acetone ( 0∘C ).
-
Causality: This is the critical quenching step. Cold acetone serves a dual purpose: it drops the thermal energy instantly, and as an aprotic solvent, it drastically reduces the ionizing power of the medium, effectively "freezing" the solvolysis reaction at that exact timestamp[4].
Step 3: Titrimetric Quantitation
-
Action: Add 3 drops of bromothymol blue indicator to the quenched sample and titrate with standardized 0.01 M NaOH until a persistent blue endpoint is reached.
-
Causality: Solvolysis of R−Br generates one equivalent of HBr . By quantifying the acid produced, we indirectly measure the exact concentration of the reacted alkyl halide.
Step 4: The Self-Validation Step (Infinity Point)
-
Action: Seal a 5.0 mL aliquot of the initial reaction mixture in an ampoule and heat it at 80∘C for 24 hours to force the reaction to 100% completion. Titrate this "infinity" sample.
-
Causality: This step validates the entire system. The infinity titration must match the theoretical maximum acid yield based on the initial 0.100 M concentration. If it falls short, it indicates substrate evaporation, incomplete dissolution, or side reactions, invalidating the kinetic run[2].
Self-validating titrimetric workflow for determining solvolysis kinetics.
References
-
Comparing The SN1 vs Sn2 Reactions Master Organic Chemistry[Link]
-
11.5: Characteristics of the SN1 Reaction Chemistry LibreTexts[Link]
-
Substitution reactions of alkyl halides: two mechanisms Chemistry LibreTexts[Link]
Sources
Analytical Superiority in Purity Validation: GC-MS for 1-(Bromomethyl)-1-methylcyclopentane
Executive Summary
1-(Bromomethyl)-1-methylcyclopentane ( C7H13Br ) is a critical intermediate in organic synthesis and active pharmaceutical ingredient (API) development[1]. Because it is an alkyl halide, it falls under the classification of a potential genotoxic impurity (PGI). Alkyl halides are highly reactive electrophiles capable of alkylating DNA bases (specifically N-7 of guanine and N-3 of adenine), meaning their presence in final drug products must be strictly controlled to trace parts-per-million (ppm) levels in accordance with ICH M7 guidelines[2].
Validating the purity of this specific compound presents a unique analytical challenge: it is highly volatile and lacks a chromophore. This guide objectively compares available analytical modalities and establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the definitive, self-validating standard for its purity analysis.
The Analytical Challenge: Why Standard Modalities Fail
1-(Bromomethyl)-1-methylcyclopentane has a molecular weight of 177.08 g/mol and consists of a fully saturated cyclopentane ring substituted with a methyl and a bromomethyl group[1].
The absence of a conjugated π -electron system results in negligible ultraviolet (UV) absorbance, rendering High-Performance Liquid Chromatography with UV detection (HPLC-UV) practically blind to this compound at trace levels. Furthermore, while the compound is volatile enough for Gas Chromatography (GC), the heavy bromine atom alters its combustion dynamics. In standard Flame Ionization Detectors (FID), halogenated compounds exhibit significantly reduced response factors compared to pure hydrocarbons. More critically, FID lacks the structural specificity required to differentiate the target analyte from co-eluting isobaric impurities, a fatal flaw when validating purity for regulatory submissions.
Comparative Modality Analysis
To justify the selection of GC-MS, the following table summarizes the quantitative and qualitative performance metrics of standard analytical modalities for volatile alkyl halides.
| Analytical Modality | Sensitivity (LOD) | Specificity / Resolution | Structural Identification | Limitations for Alkyl Halides |
| GC-MS (SIM Mode) | < 1 ppm | Very High | Yes (Isotopic Pattern) | Requires precise injection port temperature control to prevent thermal dehalogenation[3]. |
| GC-FID | ~ 10–50 ppm | Moderate | No (Retention Time only) | Lower sensitivity for halogenated species; cannot resolve co-eluting impurities. |
| HPLC-UV | > 1000 ppm | Low | No | Ineffective due to the lack of a strong UV chromophore in the saturated ring system. |
| qNMR | ~ 1000 ppm | High | Yes | Insufficient sensitivity for trace-level genotoxic impurity (PGI) profiling. |
Mechanistic Superiority of GC-MS
GC-MS resolves the limitations of FID and UV detection through a dual-mechanism approach:
-
Chromatographic Separation: Utilizing a mid-polar stationary phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) ensures optimal retention, preventing the peak tailing commonly associated with halogenated volatile organic compounds[2].
-
Mass Filtering (Quadrupole Specificity): By operating in Selected Ion Monitoring (SIM) mode, the mass spectrometer acts as an exclusionary secondary filter. Even if a hydrocarbon impurity perfectly co-elutes with 1-(Bromomethyl)-1-methylcyclopentane, the MS will only record a signal if the impurity shares the exact mass-to-charge (m/z) ratio being monitored, drastically lowering the Limit of Detection (LOD)[4].
Validation Workflow
GC-MS workflow for purity validation of 1-(Bromomethyl)-1-methylcyclopentane.
Step-by-Step Experimental Protocol (A Self-Validating System)
To ensure absolute trustworthiness, this protocol is designed not just to measure purity, but to internally validate the results through isotopic causality.
Step 1: Sample Preparation
-
Action: Dilute 1-(Bromomethyl)-1-methylcyclopentane in high-purity n-hexane to a concentration of 1.0 mg/mL (for main peak purity) and 1.0 µg/mL (for trace impurity profiling). Add 1-Chloro-octane as an internal standard (IS).
-
Causality: n-Hexane is selected because it is highly volatile and elutes significantly earlier than the analyte, preventing solvent masking of early-eluting impurities. The IS corrects for any volumetric variations during split injection, ensuring quantitative precision.
Step 2: GC Separation Parameters
-
Action: Inject 1 µL into a split/splitless injector set to 220°C with a 10:1 split ratio. Use a VF-624ms column (30 m × 0.32 mm × 1.8 µm)[2]. Set the Helium carrier gas flow to a constant 1.5 mL/min[4].
-
Oven Program: 40°C (hold 2 min) → ramp at 10°C/min to 200°C → hold 5 min.
-
-
Causality: The 220°C injector temperature is thermodynamically calibrated to volatilize the compound instantly without inducing thermal dehalogenation (which occurs at higher temperatures). The thick film (1.8 µm) of the VF-624ms column increases phase capacity, preventing column overloading and peak asymmetry for halogenated analytes[5].
Step 3: Electron Ionization (EI) and Detection
-
Action: Set the EI source to 70 eV and 230°C. Operate the quadrupole in SIM mode targeting m/z 97, 176, and 178.
-
Causality: 70 eV is the universal standard for EI, ensuring reproducible fragmentation. Upon ionization, the molecule fragments by losing the bromine atom ( M−Br ), yielding the highly stable 1-methylcyclopentyl cation at m/z 97. The intact molecular ions are detected at m/z 176 and 178.
Step 4: Data Interpretation and Self-Validation
-
Action: Calculate the integrated area ratio of the m/z 176 peak to the m/z 178 peak.
-
Self-Validating Mechanism: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). If the peak at the expected retention time does not exhibit an m/z 176/178 ratio of approximately 1.02, the peak is definitively contaminated by a co-eluting impurity contributing to one of the masses. This isotopic signature serves as an absolute, self-contained confirmation of peak purity. Total purity is then calculated by comparing the integrated area of the validated analyte peaks against the total area of all detected peaks.
References
-
PubChem, National Library of Medicine. "1-(Bromomethyl)-1-methylcyclopentane | C7H13Br - PubChem." NIH.[Link]
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules, 27(14), 4437.[Link]
-
Raja, K. D., et al. (2020). "Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance." International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.[Link]
-
Patel, P., et al. (2023). "Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole." Separations, 10(5), 295.[Link]
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Chromatography Forum. (2020). "Quantification difference between FID and MS." ChromForum.[Link]
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- 5. ijpsr.com [ijpsr.com]
Reactivity comparison between cyclopentanone and cyclohexanone derivatives
As a Senior Application Scientist in drug development, selecting the correct cyclic scaffold is rarely a matter of simple geometry; it is a calculated decision based on transition-state thermodynamics and kinetic behavior. Cyclopentanone (five-membered) and cyclohexanone (six-membered) derivatives are ubiquitous intermediates in the synthesis of active pharmaceutical ingredients (APIs). Despite differing by only a single methylene unit, their reactivity profiles towards nucleophilic addition and enolization diverge drastically.
This guide provides an objective, data-driven comparison of their reactivities, grounded in structural theory, and offers self-validating experimental protocols to quantify these differences in your own laboratory.
Mechanistic Foundation: Brown's I-Strain Theory
The fundamental divergence in reactivity between cyclopentanone and cyclohexanone is governed by Internal Strain (I-Strain) Theory , originally proposed by H.C. Brown[1][2]. I-Strain theory predicts reactivity based on the change in ring strain as the reacting carbon rehybridizes between sp2 (trigonal planar) and sp3 (tetrahedral) states.
Cyclohexanone: Relief of Torsional Strain ( sp2→sp3 )
In its ground state, cyclohexanone possesses an sp2 hybridized carbonyl carbon. This geometry forces the carbonyl oxygen to eclipse the adjacent equatorial C-H bonds at the C2 and C6 positions, creating torsional strain[3][4]. When a nucleophile attacks, the carbon rehybridizes to sp3 , allowing the ring to adopt a nearly perfect, fully staggered chair conformation with ideal 109.5° bond angles. Because nucleophilic addition relieves ground-state torsional strain, cyclohexanone derivatives are highly reactive toward nucleophiles[4].
Cyclopentanone: Increase in Torsional Strain ( sp2→sp3 )
Conversely, the sp2 ground state of cyclopentanone is relatively stable because the lack of substituents on the carbonyl oxygen minimizes eclipsing interactions with adjacent C-H bonds[2]. However, upon nucleophilic attack ( sp2→sp3 ), the resulting cyclopentyl system is forced into a conformation where adjacent C-H and C-Nu/C-OH bonds suffer from severe eclipsing interactions (torsional strain)[2][3]. Because nucleophilic addition increases torsional strain, cyclopentanone resists addition reactions compared to its six-membered counterpart.
Conversely, reactions that involve an sp3→sp2 transition—such as enolization or oxidation of the corresponding alcohols—are kinetically favored for five-membered rings due to the relief of this eclipsing strain[4].
Fig 1: Thermodynamic logic of I-Strain dictating reactivity in 5- vs 6-membered cyclic ketones.
Quantitative Reactivity Profile
The theoretical principles of I-strain manifest clearly in quantitative experimental data. Table 1 summarizes the relative performance of these two scaffolds across standard synthetic transformations.
Table 1: Comparative Reactivity Metrics
| Reaction Type | Reagent / Condition | Cyclohexanone | Cyclopentanone | Primary Driver |
| Cyanohydrin Formation | NaCN, HCN (pH 5) | Highly Favorable ( Keq is ~1000x higher)[3] | Unfavorable (Equilibrium favors starting material)[3] | Relief of torsional strain in 6-membered ring. |
| Hydride Reduction | NaBH4 , Isopropanol, 0°C | Fast (Kinetic control)[5][6] | Slow[6] | Lower activation energy ( Ea ) for sp2→sp3 transition. |
| Enolization (Acidic) | CH3COOD/D2O | Slower | Faster[4] | Higher s-character in C-H bond; relief of sp3 strain[4]. |
Experimental Workflows: Self-Validating Systems
Protocol A: Competitive Hydride Reduction (Kinetic Evaluation)
This protocol uses a stoichiometric deficit of Sodium Borohydride ( NaBH4 ) to force cyclopentanone and cyclohexanone to compete for the hydride source, revealing their relative kinetic reactivities[5][7].
Causality Check: Isopropanol is selected as the solvent because its protic nature stabilizes the transition state, yet it reacts with NaBH4 slowly enough to allow the ketone reduction to dominate[5]. The reaction is held at 0°C to ensure kinetic control, preventing thermodynamic equilibration.
-
Preparation: In a dry 50 mL round-bottom flask under N2 , dissolve exactly 10.0 mmol of cyclopentanone and 10.0 mmol of cyclohexanone in 20 mL of anhydrous isopropanol.
-
Internal Standard: Add 5.0 mmol of decane as an inert internal standard for GC-MS quantification.
-
Hydride Addition: Cool the flask to 0°C in an ice bath. Slowly add 2.5 mmol of NaBH4 (providing 10.0 mmol of hydride equivalents, creating a 50% deficit).
-
Reaction & Quench: Stir for 30 minutes at 0°C. Quench the unreacted borohydride by slowly adding 5 mL of 1M NaOH, followed by 5 mL of distilled water[8]. Causality: NaOH decomposes the intermediate borate esters, ensuring complete release of the free alcohols[8].
-
Extraction & Analysis: Extract with dichloromethane ( 3×10 mL). Dry the organic layer over anhydrous Na2SO4 . Analyze via GC-MS.
-
Validation: The ratio of cyclohexanol to cyclopentanol will heavily favor cyclohexanol, validating the lower activation energy for the 6-membered ring reduction[6].
Fig 2: Workflow for competitive kinetic evaluation of borohydride reduction.
Protocol B: Cyanohydrin Formation (Thermodynamic Evaluation)
Cyanohydrin formation is highly reversible. This protocol evaluates the thermodynamic stability of the sp3 products[9].
Causality Check: The reaction must be strictly buffered between pH 4.5 and 6.0. If the solution is too basic, the alkoxide intermediate cannot be protonated, stalling the reaction. If it is too acidic, the cyanide ion ( CN− ) is fully protonated to HCN gas, removing the necessary nucleophile from the solution[9][10].
-
Buffer Preparation: Prepare a buffer solution of acetic acid and sodium acetate to maintain a pH of ~5.0.
-
Reaction Setup: Dissolve 10.0 mmol of the target ketone (run cyclopentanone and cyclohexanone in parallel, separate flasks) in 10 mL of the buffer.
-
Cyanide Addition: Caution: Perform in a fume hood. Add 15.0 mmol of Sodium Cyanide (NaCN).
-
Equilibration: Stir at 20°C for 4 hours to ensure thermodynamic equilibrium is reached.
-
Quench & Isolate: Carefully adjust the pH to 2 with dilute H2SO4 to stabilize the cyanohydrin, extract with diethyl ether, and analyze via quantitative NMR (qNMR).
-
Validation: Cyclohexanone will show near-quantitative conversion to 1-cyanocyclohexanol, whereas cyclopentanone will show a significant amount of unreacted starting material[3][9].
Impact of Steric Derivatives
While I-strain dictates the baseline reactivity of the unsubstituted rings, introducing bulky derivatives (e.g., methyl or tert-butyl groups) shifts the paradigm via steric approach control and product development control [11].
-
2-Methylcyclohexanone: The introduction of an alpha-methyl group creates steric hindrance. During NaBH4 reduction, the hydride can attack from the axial or equatorial face. The thermodynamic product (trans-2-methylcyclohexanol, diequatorial) is heavily favored (up to 85%) because the equatorial hydroxyl group avoids 1,3-diaxial interactions[8].
-
4-tert-butylcyclohexanone: This derivative locks the ring conformation. Reduction with NaBH4 yields predominantly the equatorial alcohol (trans isomer) because the transition state leading to the equatorial alcohol is less sterically hindered by the axial C-H bonds at C2 and C6, representing classic product development control[7][11].
Conclusion
For drug development professionals designing synthetic routes, the choice between a cyclopentyl or cyclohexyl scaffold carries profound kinetic and thermodynamic implications. Cyclohexanones are highly susceptible to nucleophilic additions due to the relief of ground-state torsional strain. Conversely, cyclopentanones resist nucleophilic addition but are highly prone to enolization and alpha-functionalization. By leveraging these inherent geometric biases, researchers can optimize yields, predict stereochemical outcomes, and design more efficient retrosynthetic pathways.
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Efficacy of Different Bases for the Elimination of 1-Bromo-1-methylcyclopentane: A Comparative Guide
Executive Summary & Mechanistic Causality
In the realm of organic synthesis and drug development, the regioselective control of bimolecular elimination (E2) reactions is a critical parameter for directing molecular architecture. When utilizing a tertiary alkyl halide such as 1-bromo-1-methylcyclopentane, E2 elimination can yield two distinct constitutional isomers: the endocyclic alkene (1-methylcyclopentene) and the exocyclic alkene (methylenecyclopentane) (1)[1].
The choice of base dictates the transition state energy landscape, allowing chemists to tune the product distribution with high precision:
-
Thermodynamic Control (Zaitsev's Rule): Small, unhindered bases like Sodium Ethoxide (NaOEt) can easily access the more sterically hindered internal β-hydrogens on the cyclopentane ring. This pathway minimizes the activation energy required to reach the most thermodynamically stable, highly substituted alkene (2)[2].
-
Steric Control (Hofmann's Rule): Bulky, sterically encumbered bases like Potassium tert-Butoxide (KOtBu) experience severe van der Waals repulsions when attempting to abstract internal ring hydrogens. Consequently, they preferentially abstract the highly accessible terminal β-hydrogens on the methyl group, yielding the less substituted, kinetically favored exocyclic alkene (3)[3].
Pathway Visualization
Regioselectivity pathways for the E2 elimination of 1-bromo-1-methylcyclopentane.
Comparative Efficacy Data
The table below summarizes the quantitative performance and regioselective efficacy of the two primary bases utilized for this transformation (4)[4].
| Base Reagent | Base Steric Profile | Optimal Solvent | Major Product (Regioselectivity) | Zaitsev Yield (%) | Hofmann Yield (%) | Primary Kinetic Driver |
| Sodium Ethoxide (NaOEt) | Small, Unhindered | Ethanol | 1-Methylcyclopentene (Zaitsev) | 70–80% | 20–30% | Thermodynamic Stability |
| Potassium tert-Butoxide (KOtBu) | Bulky, Hindered | tert-Butanol | Methylenecyclopentane (Hofmann) | 10–30% | 70–90% | Steric Accessibility |
Validated Experimental Protocols
To ensure reproducibility, the following step-by-step methodologies describe the parallel synthesis and isolation of both regioisomers. These protocols are designed with built-in causality to explain the physical chemistry driving each step.
Protocol A: Zaitsev-Directed Synthesis via Sodium Ethoxide
Objective: Maximize the yield of the thermodynamically stable 1-methylcyclopentene.
-
Reagent Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1.5 equivalents of sodium ethoxide (NaOEt) in 100 mL of anhydrous ethanol.
-
Causality: Ethanol serves as a polar protic solvent that readily solvates the small ethoxide ion, facilitating its access to the internal β-hydrogens without adding steric bulk.
-
-
Substrate Addition: Cool the solution to 0 °C using an ice bath. Dropwise add 10.0 g (61.3 mmol) of 1-bromo-1-methylcyclopentane over 15 minutes.
-
Causality: Controlled addition prevents localized heating, which could inadvertently trigger competing S_N1 or E1 solvolysis pathways.
-
-
Reaction Execution: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4 hours.
-
Causality: Elevated temperatures provide the necessary activation energy to overcome the barrier for the E2 pathway, driving the system toward the thermodynamic sink (the more substituted alkene).
-
-
Workup & Isolation: Cool to room temperature and quench with 50 mL of distilled water. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter. Isolate the volatile 1-methylcyclopentene (bp ~75 °C) via careful fractional distillation.
Protocol B: Hofmann-Directed Synthesis via Potassium tert-Butoxide
Objective: Maximize the yield of the kinetically favored methylenecyclopentane (5)[5].
-
Reagent Preparation: In a dry 250 mL round-bottom flask under an inert atmosphere, suspend 2.0 equivalents of sublimed potassium tert-butoxide (KOtBu) in 100 mL of anhydrous tert-butanol.
-
Causality:tert-Butanol is specifically used to prevent base exchange (which would occur if ethanol were used) and to maintain the extreme steric bulk of the reacting alkoxide.
-
-
Substrate Addition: Maintain the reaction at room temperature (20–25 °C). Add 10.0 g (61.3 mmol) of 1-bromo-1-methylcyclopentane in a single portion.
-
Causality: The bulky nature of KOtBu relies on steric interactions rather than thermal driving forces. Excessive heating is unnecessary and can degrade regioselectivity by providing enough energy to overcome the steric barrier of the internal β-hydrogens.
-
-
Reaction Execution: Stir the mixture vigorously for 6–8 hours. Monitor the disappearance of the starting material via GC-MS.
-
Workup & Isolation: Quench with cold water (50 mL) to neutralize the strong base. Extract with pentane (3 x 50 mL) to capture the highly volatile exocyclic alkene (bp ~72 °C). Wash extensively with water to remove the tert-butanol, dry over MgSO4, and isolate methylenecyclopentane via fractional distillation (collecting the 71–73 °C fraction).
Analytical Validation System
To ensure these protocols function as a self-validating system, the regiomeric ratio of the products must be empirically confirmed post-isolation:
-
^1H NMR Spectroscopy: The Zaitsev product (1-methylcyclopentene) is identified by a single vinylic proton resonance at approximately δ 5.3 ppm. Conversely, the Hofmann product (methylenecyclopentane) exhibits two distinct terminal vinylic protons (the exocyclic methylene group) at approximately δ 4.8 ppm. Integrating these signals provides a direct, quantitative ratio of the two regioisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to their structural differences, the two isomers exhibit baseline separation on a standard non-polar capillary column (e.g., HP-5). Peak area integration allows for precise yield quantification, confirming the efficacy of the chosen base and validating the thermodynamic vs. steric control mechanisms.
References
-
An In-depth Technical Guide to 1-Bromo-1-methylcyclopentane | Benchchem | 1
-
Zaitsev Rule - Regioselectivity of E2 Elimination with Practice | Chemistry Steps | 2
-
Illustrated Glossary of Organic Chemistry - Hofmann's rule | UCLA | 3
-
2.4: Hofmann's Rule and Zaitsev's Rule | Chemistry LibreTexts | 4
-
Technical Support Center: Regioselectivity in Elimination | Benchchem | 5
Sources
Comparative Guide to Brominating Agents for Methylcyclopentane Functionalization
The functionalization of unactivated C-H bonds remains a cornerstone of modern synthetic chemistry. For researchers and drug development professionals, the regioselective bromination of methylcyclopentane to form 1-bromo-1-methylcyclopentane is a critical gateway reaction for synthesizing complex cyclopentyl derivatives[1].
This guide objectively compares the performance, mechanistic causality, and operational protocols of different brominating agents—specifically Molecular Bromine ( Br2 ), N-Bromosuccinimide (NBS), and Carbon Tetrabromide ( CBr4 )—providing you with the field-proven insights necessary to optimize your workflows.
Mechanistic Foundations: Causality of Regioselectivity
The bromination of methylcyclopentane is a classic example of thermodynamic control in radical chemistry. The substrate possesses primary, secondary, and tertiary C-H bonds.
The Causality of Selectivity: Unlike chlorination, which is exothermic and features an "early" transition state (leading to a complex mixture of isomers), hydrogen abstraction by a bromine radical is endothermic. According to Hammond's Postulate, this endothermic nature results in a "late" transition state that closely resembles the intermediate radical[2]. Consequently, the stability differences between primary, secondary, and tertiary radicals are fully expressed in the activation energy. The tertiary carbon at the 1-position forms the most stable radical, leading to >95% regioselectivity for 1-bromo-1-methylcyclopentane[3].
Radical chain mechanism for the regioselective bromination of methylcyclopentane.
Comparative Analysis of Brominating Agents
Agent A: Molecular Bromine ( Br2 )
Molecular bromine is the traditional, highly atom-economical reagent for this transformation[1]. Under photolytic (hν) or thermal (Δ) conditions, Br2 undergoes homolytic cleavage to initiate the radical chain.
-
Pros: Highly efficient, no solid waste, rapid reaction kinetics.
-
Cons: Br2 is a highly toxic, volatile, and corrosive liquid. The high instantaneous concentration of Br2 can occasionally lead to over-bromination if stoichiometry and temperature are not strictly controlled.
Agent B: N-Bromosuccinimide (NBS)
While NBS is most famous for allylic/benzylic bromination (Wohl-Ziegler reaction), it is highly effective for alkane bromination when paired with a radical initiator like AIBN[4].
-
Mechanistic Insight: NBS acts as a steady-state reservoir. It reacts with the HBr generated during the propagation step to produce a very low, continuous concentration of Br2 in situ[5]. This prevents polybromination.
-
Pros: Solid reagent (easier and safer to handle than Br2 )[6], excellent selectivity, self-validating reaction progress (see protocol below).
-
Cons: Generates stoichiometric succinimide waste; requires extended reaction times compared to free Br2 .
Agent C: Carbon Tetrabromide ( CBr4 )
Used under photocatalytic or phase-transfer conditions, CBr4 offers a modern, mild alternative.
-
Pros: Avoids the use of corrosive Br2 and the solid waste issues of NBS. Extremely high selectivity.
-
Cons: Requires specific catalysts or intense UV irradiation; produces bromoform ( CHBr3 ) as a byproduct, which can be difficult to separate from the product.
Quantitative Data Presentation
The following table summarizes the performance metrics of the three agents based on standard laboratory conditions.
| Parameter | Molecular Bromine ( Br2 ) | N-Bromosuccinimide (NBS) | Carbon Tetrabromide ( CBr4 ) |
| Typical Yield | 85–95% | 80–90% | 70–85% |
| Regioselectivity (3°) | >95% | >95% | >98% |
| Reaction Time | 1–3 hours | 4–8 hours | 12–24 hours |
| Handling / Toxicity | Corrosive, toxic liquid | Irritant, stable solid | Toxic solid |
| Primary Byproduct | HBr gas (requires scrubbing) | Succinimide (solid waste) | Bromoform ( CHBr3 ) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate physical cues that allow the researcher to verify the reaction's progress in real-time.
Protocol A: Photobromination with Molecular Bromine ( Br2 )
This protocol relies on colorimetric self-validation.
-
Setup: Charge a flame-dried, round-bottom flask with methylcyclopentane (1.0 eq) and anhydrous dichloromethane ( CH2Cl2 ). Equip the flask with a reflux condenser and an HBr scrubber.
-
Initiation: Chill the solution to 0°C using an ice bath to control the initial exotherm. Place a visible light source (e.g., a tungsten lamp or blue LED) adjacent to the flask.
-
Addition: Dissolve Br2 (1.05 eq) in CH2Cl2 and add it dropwise via an addition funnel.
-
Self-Validation (Monitoring): The reaction progress is visually monitored. The distinct red/brown color of the Br2 droplets will rapidly dissipate as the bromine is consumed by the radical chain. The persistence of a faint orange tint indicates the end-point (complete consumption of the alkane).
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate ( Na2S2O3 ). This immediately neutralizes any unreacted Br2 , turning the organic layer completely colorless and validating the quench.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield the crude 1-bromo-1-methylcyclopentane.
Protocol B: Radical Bromination with NBS
This protocol relies on phase-change self-validation.
-
Setup: In a round-bottom flask, combine methylcyclopentane (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN (0.05 eq) in a non-polar solvent like carbon tetrachloride ( CCl4 ) or benzotrifluoride (a greener alternative).
-
Reaction: Heat the mixture to reflux (approx. 75–80°C).
-
Self-Validation (Monitoring): NBS is denser than the solvent and will initially sit at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is less dense than the solvent and will float to the surface[6]. The complete migration of solids from the bottom of the flask to the surface serves as a reliable, visual confirmation that the reaction is complete.
-
Workup: Cool the mixture to 0°C to maximize succinimide precipitation. Filter the mixture through a sintered glass funnel to remove the solid waste.
-
Purification: Wash the filtrate with water to remove residual succinimide, dry over Na2SO4 , and evaporate the solvent to isolate the product.
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- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
The Alchemist's Compass: A Guide to Cross-Referencing NMR Data with Spectral Databases for Unambiguous Structural Validation
Introduction: The Imperative of Rigorous Validation in Modern Chemistry
In the landscape of contemporary research, particularly within the realms of drug discovery and materials science, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent investigations are built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled window into the atomic framework of a molecule.[1] However, the raw data, a symphony of resonant frequencies, requires careful and rigorous interpretation to translate it into a definitive structure. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of a critical validation step: the cross-referencing of experimental NMR data with spectral databases. We will navigate the landscape of available resources, from vast commercial repositories to specialized open-access platforms, and present a self-validating workflow that integrates experimental rigor with computational acumen. This is not merely a procedural checklist, but a guide to the causality behind the choices we make in the pursuit of chemical truth.
The Landscape of NMR Spectral Databases: A Comparative Analysis
The choice of a spectral database is a critical decision that can significantly impact the efficiency and confidence of structural validation. These repositories, housing vast collections of experimental and predicted NMR data, serve as the reference against which our own findings are compared. The landscape is diverse, with options catering to different needs and budgets.
Key Players in the NMR Database Arena
A multitude of databases are at the disposal of the modern chemist, each with its unique strengths and focus. For the purpose of this guide, we will focus on a representative selection of prominent commercial and public resources.
Commercial Databases:
-
CAS SciFinderⁿ: A comprehensive resource that integrates NMR data within a broader chemical information ecosystem.[2][3] Its key strength lies in its vast and expertly curated collection of experimental spectra linked to the CAS REGISTRY®, the gold standard for substance information.[2]
-
Wiley's KnowItAll NMR Spectral Library: This platform boasts one of the world's largest collections of NMR spectra, covering a wide array of compounds.[4][5] It offers sophisticated search algorithms and data processing tools, making it a powerful solution for spectral identification.[5][6]
-
ACD/Labs NMR Databases: Known for their high-quality experimental data and advanced prediction algorithms, ACD/Labs' databases are deeply integrated with their suite of NMR processing and analysis software.[7][8] This integration allows for a seamless workflow from raw data to validated structure.[8]
Public and Open-Access Databases:
-
Biological Magnetic Resonance Bank (BMRB): A repository for NMR data on biological macromolecules and the metabolites associated with them.[9][10][11][12] It is an invaluable resource for researchers in structural biology and metabolomics.
-
Human Metabolome Database (HMDB): A comprehensive, high-quality online database of small molecule metabolites found in the human body.[9][10][12][13] It contains a wealth of experimental NMR data and is a cornerstone for metabolomics research.[9][10][12][13]
-
nmrshiftdb2: An open-source database for organic structures and their NMR spectra.[14] It allows for spectrum prediction and searching of spectra, structures, and other properties, with a focus on peer-reviewed, fully assigned spectra.[14]
-
Natural Products Magnetic Resonance Database (NP-MRD): A freely available, cloud-based database specifically for NMR data of natural products.[15][16][17][18] It accepts raw and processed data and aims to be a comprehensive resource for the natural products community.[15][16][17]
Comparative Data at a Glance
To facilitate an objective comparison, the following table summarizes the key features of these databases.
| Feature | CAS SciFinderⁿ | Wiley KnowItAll | ACD/Labs NMR DB | BMRB | HMDB | nmrshiftdb2 | NP-MRD |
| Primary Focus | Broad Chemical Space | Broad Chemical Space | Broad Chemical Space | Biomolecules, Metabolites | Human Metabolites | Organic Molecules | Natural Products |
| Data Type | Experimental & Predicted | Experimental & Predicted | Experimental & Predicted | Experimental | Experimental | Experimental & Predicted | Experimental & Predicted |
| Database Size | Expansive, integrated with CAS REGISTRY®[2] | Over 932,000 NMR spectra[4] | Over 1.3 million ¹H shifts, 2 million ¹³C shifts[8] | Thousands of entries | Over 6,800 confirmed metabolites[10][13] | Over 500 spectra with raw data[14] | Nearly 41,000 compounds[16] |
| Search Capabilities | Structure, Substructure, Peak, Spectrum Similarity[2] | Full Spectrum, Region, Structure, Metadata[6] | Structure, Substructure, Spectrum, Advanced Filtering[8] | Text, Sequence, Spectral Parameters | Text, Spectral, Pathway | Structure, Substructure, Spectrum, Correlation Search[14] | Structure, Spectrum, Taxonomy, Metadata[15][16] |
| Integration | Fully integrated with CAS platform[19] | Integrated software suite (ProcessIt, MineIt, etc.)[4][5] | Deep integration with ACD/Labs software[7][8] | Links to PDB and other biological databases | Links to pathway and other metabolomics databases[9] | Integration with nmrium web-based visualizer[14] | Cloud-based with data deposition and analysis tools[15] |
| Access Model | Commercial Subscription | Commercial Subscription | Commercial License | Public, Open-Access | Public, Open-Access | Public, Open-Source | Public, Open-Access |
The Synergy of Experimental Data and Computational Approaches
While experimental spectral databases are invaluable, their coverage of the vast chemical space is inherently incomplete. This is where computational methods, particularly NMR prediction software, play a crucial synergistic role. These tools employ various algorithms, from empirical methods and increment-based approaches to more sophisticated machine learning and quantum mechanics (QM) calculations, to predict the NMR spectrum of a given structure.
Leading NMR Prediction Software:
-
ACD/Labs NMR Predictors: Widely regarded for their accuracy, these predictors leverage a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, neural networks, and incremental methods, trained on their extensive proprietary databases.[7][8]
-
ChemDraw's ChemNMR: A commonly used tool that relies on a combination of methods including linear additivity rules.[7] While useful for initial estimations, its accuracy can be limited for complex or novel structures.[20]
-
MestReNova's NMR Predictor: This software also utilizes multiple prediction methods and is often praised for its user-friendly interface and integration with their data processing software.
A critical aspect of a robust validation workflow is the comparison of experimental data not only with database entries of known compounds but also with the predicted spectrum of the proposed structure. A strong correlation between the experimental and predicted spectra provides a powerful line of evidence for structural confirmation.
A Validated Workflow for Cross-Referencing NMR Data
The following protocol outlines a self-validating system for the structural elucidation of a novel compound, integrating best practices for data acquisition, processing, and database cross-referencing. The causality behind each step is explained to foster a deeper understanding of the process.
Experimental Protocol
1. Sample Preparation: The Foundation of Quality Data
-
Rationale: The quality of the final NMR spectrum is fundamentally dependent on the purity and proper preparation of the sample. Contaminants can introduce extraneous signals, and improper solvent selection can obscure key resonances.
-
Procedure:
-
Ensure the compound is of high purity (>95%), as confirmed by an orthogonal technique like LC-MS.[21][22]
-
Dissolve 1-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[23] The choice of solvent is critical to avoid overlapping signals with the analyte.[23]
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[23]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[23]
-
2. NMR Data Acquisition: Capturing the Molecular Signature
-
Rationale: Proper instrument setup and the use of appropriate acquisition parameters are essential for obtaining high-resolution, high-sensitivity spectra.
-
Procedure:
-
Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.[23]
-
Acquire a standard 1D ¹H NMR spectrum to obtain an initial overview of the compound's proton environment.
-
Acquire a 1D ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
Acquire a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.
-
3. Data Processing: From Raw Data to Interpretable Spectra
-
Rationale: Post-acquisition processing is crucial for correcting experimental artifacts and preparing the data for analysis.
-
Procedure:
-
Apply Fourier transformation to the raw free induction decay (FID).
-
Perform phase and baseline correction to ensure accurate peak integration and identification.[23]
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Pick and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[23]
-
4. Database Cross-Referencing and Computational Validation: The Moment of Truth
-
Rationale: This is the core of the validation process, where experimental data is compared against the collective knowledge housed in spectral databases and the predictive power of computational chemistry.
-
Procedure:
-
Initial Database Search:
-
Based on the preliminary structural hypothesis derived from the 1D and 2D NMR data, perform a structure or substructure search in a comprehensive database like CAS SciFinderⁿ or Wiley's KnowItAll.
-
If a match is found, meticulously compare your experimental spectra (¹H, ¹³C, and 2D) with the reference spectra from the database. Pay close attention to chemical shifts, coupling constants, and multiplicities.
-
-
Spectral Data Search:
-
If a structure search is inconclusive, utilize the peak search functionality of the database. Input the chemical shifts of key signals from your ¹H and ¹³C spectra.
-
Evaluate the returned hits for structural plausibility and consistency with your complete dataset.
-
-
Computational Prediction and Comparison:
-
Using software like ACD/Labs NMR Predictor or ChemDraw, generate a predicted ¹H and ¹³C NMR spectrum for your proposed structure.
-
Overlay your experimental spectrum with the predicted spectrum. A high degree of correlation is a strong indicator of a correct structural assignment.
-
-
Cross-Validation with Multiple Databases:
-
Workflow Visualization
Caption: A validated workflow for NMR data cross-referencing.
Automated Solutions for High-Throughput Validation
In environments with high sample throughput, such as in the pharmaceutical industry, manual data analysis and validation can become a significant bottleneck.[22] Several software platforms offer automated solutions that streamline this process.
-
ACD/Labs Automated Structure Verification: This platform integrates data processing, prediction, and database searching into an automated workflow, providing a pass/fail assessment of a proposed structure against its experimental data.
-
Mestrelab's Mnova Verify: This tool automates the process of structure verification by comparing experimental spectra with predicted data and flagging inconsistencies.
These automated systems are designed to handle large volumes of data and provide a rapid, objective assessment of structural integrity, freeing up researchers to focus on more complex challenges.
Challenges and Troubleshooting: Navigating the Pitfalls
Cross-referencing NMR data is not without its challenges. A negative or ambiguous result from a database search does not necessarily mean the proposed structure is incorrect.
Common Issues and Solutions:
| Challenge | Potential Cause | Troubleshooting Steps |
| No Database Hits | The compound is novel and not yet in any database. The search query is too restrictive. | Widen the search parameters (e.g., use a substructure search). Rely more heavily on computational prediction and thorough 2D NMR analysis. |
| Poor Match with Database Spectrum | Different experimental conditions (solvent, temperature, pH). Incorrect structural assignment. | Carefully check the experimental conditions of the database entry. Re-evaluate your 2D NMR data. Consider the possibility of conformational isomers or tautomers. |
| Discrepancy with Predicted Spectrum | Limitations of the prediction algorithm. The presence of unexpected stereochemistry or through-space effects. | Use a different prediction algorithm or software. Scrutinize the 2D NMR data for evidence of stereochemistry (e.g., NOESY). Consider higher-level QM calculations for complex cases. |
| Ambiguous or Multiple Hits | The compound has common structural motifs. The query is not specific enough. | Use more specific search criteria (e.g., include coupling constants). Cross-reference with other analytical data (e.g., mass spectrometry). |
| Solvent or Impurity Peaks Misidentified | Poor quality spectrum or incorrect data processing. | Re-process the spectrum with careful attention to solvent subtraction and baseline correction. Manually inspect the spectrum for common impurity signals.[24] |
A key principle of trustworthiness in this process is to treat the database and prediction tools as powerful aids to, not replacements for, sound scientific judgment. A critical evaluation of all available data is paramount.
Conclusion: Towards a Future of Integrated and Intelligent Validation
The validation of molecular structures through the cross-referencing of NMR data with spectral databases is an indispensable practice in modern chemical research. The continued growth of both commercial and open-access databases, coupled with the increasing sophistication of NMR prediction algorithms, is providing chemists with an ever-more-powerful arsenal in the quest for structural certainty. The future of this field lies in greater integration and intelligence. We can anticipate the development of "smart" databases that not only store data but also learn from it, improving prediction accuracy and providing deeper insights into structure-property relationships. As we move towards this future, the principles of rigorous experimental technique, critical data evaluation, and the synergistic use of experimental and computational tools will remain the cornerstones of reliable and reproducible science.
References
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NP-MRD. (n.d.). The Natural Products Magnetic Resonance Database. Retrieved from [Link][15]
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Wishart, D. S., et al. (2022). NP-MRD: the Natural Products Magnetic Resonance Database. Nucleic Acids Research, 50(D1), D633–D642. [Link][16]
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Wishart, D. S., et al. (2022). NP-MRD: the Natural Products Magnetic Resonance Database. ResearchGate. [Link][17]
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Díaz, C., et al. (n.d.). Natural Products 13C NMR Database with Interactive Analysis Tool. VisUSAL. [Link][25]
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Lim, C. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link][26]
-
Wishart, D. S., et al. (2024). Natural Products Magnetic Resonance Database (NP-MRD) for 2025. Oxford Academic. [Link][18]
-
Lim, C. H., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. IOPscience. [Link][7]
-
Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?. r/chemistry. [Link][20]
-
ACD/Labs. (n.d.). NMR Predictors Comparison. ACD/Labs. [Link][27]
-
Ellinger, J. J., et al. (2013). Databases and Software for NMR-Based Metabolomics. PMC. [Link][9]
-
Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. PMC. [Link][10]
-
American Chemical Society. (n.d.). ACD/HNMR Predictor and ACD/CNMR Predictor. ACS Publications. [Link][8]
-
Bingol, K., et al. (2015). Open-Access Metabolomics Databases for Natural Product Research: Present Capabilities and Future Potential. Frontiers in Plant Science. [Link][11]
-
Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic Acids Research, 37(Database issue), D603–D610. [Link][12]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link][21]
-
Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. [Link][28]
-
Pauli, G. F., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link][1]
-
American Laboratory. (2012). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. American Laboratory. [Link][22]
-
CAS. (n.d.). NMR Database for Faster Structural Data. CAS. [Link][2]
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CAS. (n.d.). NMR Database for Faster Structural Data. CAS. [Link][3]
-
Mestrelab. (n.d.). Troubleshooting a negative result. Mestrelab. [Link][24]
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Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. ResearchGate. [Link][13]
-
Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. Wiley Science Solutions. [Link][6]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. [Link][14]
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Emory University. (n.d.). EMORY NMR CENTER / USERs HALL / TROUBLESHOOTING FAQ. Emory University. [Link][29]
-
Wiley Science Solutions. (n.d.). Leveraging KnowItAll Software's Data Mining Tools to Support NMR Analyses. Wiley Science Solutions. [Link][4]
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Maynooth University. (n.d.). What makes SciFinderⁿ different and unique. Maynooth University. [Link][19]
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The Intellogist Blog. (2011). Search Platforms of CAS: SciFinder vs STN. WordPress.com. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(Bromomethyl)-1-methylcyclopentane
Authoritative Guide to Handling 1-(Bromomethyl)-1-methylcyclopentane
As an unactivated primary alkyl halide with a sterically hindered β -quaternary center, 1-(Bromomethyl)-1-methylcyclopentane is a highly specialized reagent frequently utilized in complex drug development and organometallic cross-coupling reactions. While its neopentyl-like structure reduces its susceptibility to standard SN2 nucleophilic attacks, it remains a volatile, flammable, and potent alkylating agent.
This guide provides a rigorous, self-validating operational framework for researchers to safely handle, dispense, and dispose of this compound, ensuring both personnel safety and experimental integrity.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's hazards. The polarized carbon-bromine ( C−Br ) bond makes the molecule electrophilic. While steric hindrance slows reactivity, it retains significant alkylating potential toward biological nucleophiles (e.g., sulfhydryl groups in proteins and DNA adducts), leading to severe irritation upon exposure[1][2]. Furthermore, its low molecular weight and lipophilic nature drive its high vapor pressure and flammability[1][3].
Table 1: Quantitative Properties & Hazard Summary
| Property / Parameter | Value / Description | Causality & Operational Impact |
| CAS Number | 1461714-15-7[1] | Unique identifier for SDS cross-referencing. |
| Molecular Weight | 177.08 g/mol [1] | Low MW contributes to high volatility; requires strict fume hood use. |
| Storage Temperature | 4 °C[3] | Minimizes vapor pressure buildup and degradation; must be equilibrated to room temp before opening to prevent moisture condensation. |
| GHS Hazard H226 | Flammable liquid and vapor[1] | Flash point risk; requires inert atmosphere (Ar/N₂) and non-sparking tools. |
| GHS Hazards H315, H319 | Causes skin/serious eye irritation[1] | Direct consequence of electrophilic alkylating properties; dictates strict PPE. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated alkyl bromides. Halogenated organic compounds rapidly permeate standard nitrile, rendering it useless for anything beyond momentary splash protection[4][5].
Table 2: Engineered PPE Matrix
| PPE Category | Required Material/Standard | Mechanistic Causality (Why?) |
| Hand Protection | Viton™ or Silver Shield (Norfoil) [4] | Halogenated solvents readily dissolve/permeate nitrile and latex. Viton provides a dense, fluorinated barrier against alkyl bromides. |
| Incidental Hands | Double-gloved Nitrile (≥8 mil)[5] | For splash protection only. If a drop lands on the glove, the outer layer must be immediately doffed and replaced. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses do not seal. Goggles prevent capillary action of volatile bromides into the ocular cavity. |
| Body | Flame-Resistant (FR) Lab Coat | Mitigates the H226 Flammable liquid hazard[1]. |
| Respiratory | Fume Hood (>100 fpm face velocity) | Prevents inhalation of H335 respiratory irritants[1]. |
Operational Plan: Inert Dispensing Workflow
Alkyl bromides are notorious for degrading laboratory consumables. The following step-by-step methodology ensures a self-validating, contamination-free transfer.
Step 1: Environmental Purge & Preparation
-
Verify the fume hood face velocity monitor reads >100 feet per minute (fpm).
-
Retrieve the 1-(Bromomethyl)-1-methylcyclopentane from 4 °C storage[3] and place it in a secondary containment block.
-
Self-Validation: Allow the vial to sit for 15 minutes. If condensation forms on the outside, it is not yet at room temperature. Opening it prematurely will introduce ambient moisture, ruining downstream Grignard or Reformatsky reagent formations.
Step 2: Syringe Selection & Preparation
-
Select an all-glass syringe equipped with a solid PTFE (Teflon) plunger .
-
Causality: Do not use syringes with rubber gaskets or rubber-tipped plungers. Alkyl bromides rapidly permeate, swell, and destroy rubber seals. This will cause the plunger to seize or violently detach mid-transfer, resulting in a hazardous spill[6].
Step 3: Inert Gas Flushing
-
Attach an 18–20 gauge stainless steel needle to the PTFE-glass syringe.
-
Pierce a septum connected to a Schlenk line and flush the syringe with high-purity Argon three times.
-
Self-Validation: Submerge the needle tip in a small beaker of inert solvent (e.g., hexanes) during the purge. A steady stream of bubbles confirms a positive pressure seal and the absence of micro-clogs.
Step 4: Reagent Extraction & Transfer
-
Pierce the septum of the reagent bottle and slowly draw the required volume.
-
Invert the syringe, tap to dislodge micro-bubbles, and expel excess gas back into the reagent bottle's headspace.
-
Transfer the liquid dropwise into the reaction vessel under a positive counter-flow of Argon.
Workflow Visualization
Safe handling, dispensing, and spill response workflow for 1-(Bromomethyl)-1-methylcyclopentane.
Spill Response & Disposal Plan
In the event of a breach of containment, immediate and calculated action is required to prevent inhalation exposure and fire hazards.
Spill Response Protocol:
-
Evacuate & Ventilate: Step back and allow the fume hood to clear the initial burst of airborne vapors[5]. Do not attempt to clean the spill if it occurred outside a ventilated hood without a NIOSH-approved organic vapor (OV) respirator.
-
Upgrade PPE: Don heavy-duty Viton gloves over your existing nitrile gloves[4].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.
-
Collection: Use non-sparking tools (e.g., a polypropylene scraper) to sweep the saturated absorbent into a chemically resistant, sealable polyethylene container.
Disposal Logistics:
-
Strict Segregation: All rinsate, contaminated syringes, and spill absorbents must be strictly segregated into a dedicated Halogenated Organic Waste container.
-
Causality: Mixing halogenated waste (like alkyl bromides) with standard non-halogenated solvents alters the required incineration temperature profile. Improper incineration of brominated compounds can generate highly corrosive hydrogen bromide gas and highly toxic dioxins[4].
References
- PubChem. "1-(Bromomethyl)-1-methylcyclopentane | C7H13Br | CID 65438917". National Center for Biotechnology Information.
- American Elements. "1-(bromomethyl)-1-methylcyclopentane | CAS 1461714-15-7".
- Ecolink. "Material Safety Data Sheet - HYPERSOLVE (Alkyl Bromide)".
- Thermo Fisher Scientific. "1-Bromohexane - SAFETY DATA SHEET".
- The Sarpong Group (UC Berkeley). "Flammable Liquids and Solids Safety".
- Reddit r/Chempros. "Lab syringes compatibility".
- Environmental Protection Agency (EPA). "Risk Evaluation for 1-Bromopropane (n-Propyl Bromide) CASRN: 106-94-5".
Sources
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- 2. epa.gov [epa.gov]
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- 4. ecolink.com [ecolink.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. reddit.com [reddit.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
